4-(Decyloxy)phenyl 4-(decyloxy)benzoate
Description
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Properties
CAS No. |
102255-53-8 |
|---|---|
Molecular Formula |
C33H50O4 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(4-decoxyphenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C33H50O4/c1-3-5-7-9-11-13-15-17-27-35-30-21-19-29(20-22-30)33(34)37-32-25-23-31(24-26-32)36-28-18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-28H2,1-2H3 |
InChI Key |
PTJSSICMBITBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Liquid Crystal Properties of 4-(Decyloxy)phenyl 4-(decyloxy)benzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and liquid crystalline properties of 4-(decyloxy)phenyl 4-(decyloxy)benzoate. This calamitic (rod-shaped) liquid crystal, composed of a rigid aromatic core and flexible terminal alkoxy chains, is a representative example of a class of materials with significant potential in various technological applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, an analysis of structure-property relationships, and insights into the causality behind experimental choices. While specific experimental data for this exact compound is compiled from analogous systems, the principles and methodologies presented are robust and widely applicable in the field of liquid crystal research.
Introduction: The Molecular Architecture of Calamitic Liquid Crystals
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid. Calamitic liquid crystals, characterized by their elongated, rod-like molecular structure, are a cornerstone of liquid crystal technology. Their defining feature is the presence of a rigid core, typically composed of aromatic rings, and one or more flexible terminal chains.[1] The interplay between the rigid core, which promotes long-range orientational order, and the flexible chains, which impart fluidity, gives rise to the rich variety of mesophases observed in these materials.
The subject of this guide, this compound, is a classic example of a calamitic liquid crystal. Its molecular structure consists of a central phenyl benzoate rigid core, with two flexible decyloxy chains at its termini. The length of these alkyl chains plays a critical role in determining the type and stability of the liquid crystalline phases. Longer chains, such as the decyloxy groups in our target molecule, tend to favor the formation of smectic phases, where the molecules are organized into layers.[2] This is due to the micro-segregation of the flexible alkyl chains from the rigid aromatic cores. Shorter chains, in contrast, are more likely to induce nematic phases, where the molecules exhibit long-range orientational order but no positional order.[3]
Understanding the synthesis and characterizing the unique phase behavior of molecules like this compound is crucial for the rational design of new liquid crystal materials with tailored properties for specific applications, ranging from advanced display technologies to novel drug delivery systems.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be reliably achieved through a combination of a Williamson ether synthesis to attach the decyloxy chains and a subsequent esterification to form the central benzoate linkage. The following protocol is adapted from established methods for the synthesis of similar phenyl benzoate derivatives.[1][4]
Rationale for the Synthetic Approach
The chosen synthetic route is a convergent approach, where two key intermediates, 4-(decyloxy)phenol and 4-(decyloxy)benzoyl chloride, are synthesized separately and then coupled in the final step. This strategy offers several advantages:
-
Efficiency: It allows for the parallel synthesis of the two halves of the molecule, potentially saving time.
-
Purity: The intermediates can be purified individually, which simplifies the purification of the final product.
-
Versatility: This approach is highly modular, enabling the synthesis of a library of related compounds by simply varying the starting materials (e.g., using different alkyl halides or substituted phenols).
Experimental Protocol
Part 1: Synthesis of 4-(decyloxy)phenol
This step involves the etherification of hydroquinone with one equivalent of 1-bromodecane.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (11.0 g, 0.1 mol) and potassium carbonate (13.8 g, 0.1 mol) in 100 mL of ethanol.
-
Addition of Alkyl Halide: To the stirring suspension, add 1-bromodecane (22.1 g, 0.1 mol) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-(decyloxy)phenol.
Part 2: Synthesis of 4-(decyloxy)benzoyl chloride
This part involves the etherification of 4-hydroxybenzoic acid followed by conversion to the acid chloride.
-
Synthesis of 4-(decyloxy)benzoic acid: In a procedure analogous to Part 1, react 4-hydroxybenzoic acid with 1-bromodecane and potassium carbonate in ethanol.
-
Conversion to Acid Chloride: To a solution of 4-(decyloxy)benzoic acid (0.1 mol) in dry toluene, add thionyl chloride (0.12 mol) and a catalytic amount of dimethylformamide (DMF). Heat the mixture at 60 °C for 4 hours. Remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain 4-(decyloxy)benzoyl chloride.
Part 3: Esterification to Yield this compound
This final step couples the two intermediates.
-
Reaction Setup: Dissolve 4-(decyloxy)phenol (0.1 mol) and pyridine (0.11 mol) in 100 mL of dry dichloromethane (DCM) in a flask cooled in an ice bath.
-
Addition of Acid Chloride: Add a solution of 4-(decyloxy)benzoyl chloride (0.1 mol) in 50 mL of dry DCM dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Wash the reaction mixture successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is then purified by recrystallization from ethanol to yield the final product, this compound.
Caption: Synthetic pathway for this compound.
Characterization of Liquid Crystalline Properties
A multi-technique approach is essential for the comprehensive characterization of the liquid crystalline properties of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC) for thermodynamic analysis, Polarized Optical Microscopy (POM) for visual identification of mesophases, and X-ray Diffraction (XRD) for structural elucidation.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions in the sample are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.
Experimental Protocol:
-
Sample Preparation: A small amount of the purified this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The onset temperature of a peak is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH).
Expected Results: For a homologous series of 4-propyloxy phenyl-4'-n-alkoxy benzoates, the decyl derivative was found to be purely smectogenic.[2] Therefore, upon heating, this compound is expected to exhibit a transition from the crystalline (Cr) phase to a smectic (Sm) phase, followed by a transition to the isotropic (Iso) liquid phase at a higher temperature. The cooling cycle should show the reverse transitions, confirming the enantiotropic nature of the mesophase.
| Transition | Expected Temperature Range (°C) | Expected Enthalpy (kJ/mol) |
| Cr → Sm (Heating) | 80 - 100 | Moderate to High |
| Sm → Iso (Heating) | 110 - 130 | Low to Moderate |
| Iso → Sm (Cooling) | 105 - 125 | Low to Moderate |
| Sm → Cr (Cooling) | 60 - 80 | Moderate to High |
Note: The exact transition temperatures and enthalpies would need to be determined experimentally.
Polarized Optical Microscopy (POM)
Principle: POM is a crucial technique for identifying liquid crystal phases based on their unique optical textures. When a liquid crystalline sample is placed between crossed polarizers, the anisotropic nature of the material causes birefringence, resulting in characteristic textures that are indicative of the specific mesophase.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
Heating and Cooling: The slide is placed on a hot stage attached to the polarized microscope. The sample is heated into the isotropic phase and then slowly cooled while observing the changes in texture.
-
Texture Identification: The observed textures are compared with established textures for known liquid crystal phases.
Expected Textures: Based on the expected smectic phase, upon cooling from the isotropic liquid, the formation of focal-conic fan or bâtonnet textures would be indicative of a smectic A phase.[3] If a smectic C phase were present, schlieren textures might also be observed.[1]
Caption: Workflow for Polarized Optical Microscopy (POM) analysis.
X-ray Diffraction (XRD)
Principle: XRD is a powerful technique for determining the structural organization of liquid crystal phases. By analyzing the diffraction pattern of X-rays passing through the sample, information about the layer spacing in smectic phases and the average intermolecular distance can be obtained.
Experimental Protocol:
-
Sample Preparation: The sample is loaded into a thin-walled capillary tube and placed in a temperature-controlled holder.
-
Data Collection: The sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are detected. Diffraction patterns are collected at different temperatures corresponding to the various phases identified by DSC and POM.
-
Data Analysis: The positions of the diffraction peaks are used to calculate characteristic distances using Bragg's law. A sharp, low-angle reflection is indicative of the layer spacing in a smectic phase, while a diffuse wide-angle reflection corresponds to the average distance between molecules.
Expected Results: For a smectic A phase, a sharp reflection in the small-angle region would correspond to the layer spacing, which is expected to be close to the molecular length. A diffuse halo in the wide-angle region would indicate the liquid-like disorder within the smectic layers.
Structure-Property Relationships
The liquid crystalline properties of this compound are a direct consequence of its molecular structure.
-
Rigid Core: The phenyl benzoate core provides the necessary rigidity and anisotropy to promote the formation of an ordered liquid crystalline phase. The aromatic rings contribute to strong intermolecular π-π stacking interactions, which help to stabilize the mesophase.
-
Flexible Chains: The two terminal decyloxy chains are crucial for the formation of the smectic phase. The length of these chains is sufficient to induce micro-segregation between the aliphatic chains and the aromatic cores, leading to the formation of a layered structure.[2] The flexibility of these chains also lowers the melting point of the compound compared to a molecule with only a rigid core.
-
Symmetry: The symmetrical nature of the molecule, with identical decyloxy chains at both ends, contributes to the stability of the smectic phase.
Potential Applications
While specific applications for this compound have not been extensively reported, its properties are representative of calamitic liquid crystals that are utilized in a variety of fields:
-
Display Technologies: As a component in liquid crystal mixtures, it could be used to tune the properties of the mixture for applications in liquid crystal displays (LCDs).
-
Optical Materials: Its birefringent properties could be exploited in optical components such as wave plates and polarizers.
-
Drug Delivery: The ability of liquid crystals to form ordered structures could be harnessed for the controlled release of therapeutic agents. The biocompatibility of benzoate esters makes them particularly interesting for such applications.
-
Sensors: The sensitivity of liquid crystal phases to external stimuli such as temperature, electric fields, and chemical analytes could be utilized in the development of advanced sensors.
Conclusion
This compound serves as an excellent model compound for understanding the fundamental principles of calamitic liquid crystals. Its synthesis is straightforward, employing well-established organic reactions. The characterization of its mesomorphic properties through a combination of DSC, POM, and XRD provides a comprehensive picture of its thermal and structural behavior. The clear relationship between its molecular architecture and its liquid crystalline properties underscores the importance of rational molecular design in the development of new materials with tailored functionalities. Further research into this and related compounds will undoubtedly continue to expand the exciting field of liquid crystal science and technology.
References
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Balkanli, E., & Cinar, M. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 71-81. [Link]
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Doshi, A. V., Odedara, D. A., & Patel, R. B. (2011). Physical synthesis and study of new mesomorphic series of benzoate esters: 4-Propyloxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica, 3(3), 200-206. [Link]
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Mishra, M. K., & Singh, S. P. (2024). Polarized optical micrographs of 4-(decyloxy)benzoic acid taken during heating from the solid phase. ResearchGate. [Link]
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Niezgoda, I., Jaworska, J., Kownacka, M., Pociecha, D., & Galewski, Z. (2013). Liquid Crystalline Polymorphism of Methyl and Ethyl trans-4-{[4'-(alkanoyloxy)phenyl]diazenyl}benzoates. Acta Physica Polonica A, 124(6), 926-933. [Link]
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Taylor & Francis Online. (2007). Mesomorphic Properties of Some Phenyl Benzoate Derivatives. Molecular Crystals and Liquid Crystals, 39(4), 265-276. [Link]
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Thirumavalavan, M., & Chang, J. Y. (2025). Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. ResearchGate. [Link]
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TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]
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R Discovery. (2020). Mesomorphism of a series of aromatic single tail biphenyl-yl-4-(alkoxy) benzoate and 4-(benzyloxy)phenyl-4-(alkoxy)benzoate liquid crystalline materials. [Link]
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Cheméo. (n.d.). 4-(n-Decyloxy)benzoic acid,4-(n-hexyloxy)phenyl ether. [Link]
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Berkeley Scientific Journal. (2021). An Anomaly in Phase Transition: Liquid Crystals. [Link]
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Phenyl benzoate based calamitic liquid crystals
An In-depth Technical Guide to Phenyl Benzoate Based Calamitic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl benzoate derivatives form a cornerstone in the study and application of calamitic (rod-shaped) liquid crystals. Their molecular architecture, characterized by a rigid core of two phenyl rings linked by an ester group, provides a versatile platform for tuning mesomorphic properties through synthetic modification. This guide offers a comprehensive exploration of the synthesis, characterization, and application of these materials. We delve into the fundamental principles of their molecular design, detailing how terminal chains and lateral substituents dictate the formation and stability of nematic and smectic phases. A thorough examination of synthetic methodologies, with a focus on the robust Schotten-Baumann reaction, is presented alongside detailed, field-proven experimental protocols. Key characterization techniques, including polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD), are discussed in the context of a systematic workflow. Finally, we explore the critical physicochemical properties—optical and dielectric anisotropy—that underpin their use in established technologies like liquid crystal displays (LCDs) and emerging applications in sensors, actuators, and advanced drug delivery systems.
The Molecular Architecture of Phenyl Benzoate Liquid Crystals
The defining characteristic of a calamitic liquid crystal is its elongated, rod-like shape, which gives rise to long-range orientational order. Phenyl benzoate-based liquid crystals are composed of three essential structural elements that collectively determine their physical properties and phase behavior.[1]
-
The Rigid Core: The central mesogenic unit consists of a phenyl benzoate group. This core is responsible for the molecule's rigidity and tendency to align along a common axis. The planarity and length-to-breadth ratio of this core are primary determinants of the liquid crystal phase's thermal stability.[2][3] Gas electron diffraction studies have shown that the phenyl ring attached to the oxygen atom is significantly twisted out of the plane of the ester group, which influences intermolecular interactions.[2][3]
-
The Linking Group: The ester linkage (-COO-) connecting the two phenyl rings is a critical component. It contributes to the core's linearity and polarity, influencing the dielectric properties of the material. Its presence can be contrasted with other linking groups like azo (-N=N-) or stilbene (-CH=CH-), each imparting different degrees of flexibility and electronic character.[2]
-
Terminal Groups: Flexible alkyl or alkoxy chains attached to the ends of the rigid core are crucial for modulating the melting point and promoting the formation of liquid crystalline phases. The length and nature of these chains influence the type of mesophase (nematic or smectic) and its temperature range.[4][5][6] For instance, longer alkyl chains tend to stabilize smectic phases due to increased van der Waals interactions, which favor layered arrangements.[7]
The strategic modification of these components allows for the precise tuning of material properties. For example, introducing polar terminal groups like cyano (-CN) or fluoro (-F) atoms can dramatically alter the dielectric anisotropy, a key parameter for display applications.[7][8]
Caption: Core components of a calamitic phenyl benzoate liquid crystal.
Synthesis of Phenyl Benzoate Mesogens
The synthesis of phenyl benzoate esters is most commonly and reliably achieved through the Schotten-Baumann reaction . This method involves the acylation of a phenol with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[9][10][11][12][13]
Causality of the Schotten-Baumann Method: The success of this reaction hinges on a fundamental principle of nucleophilicity. Phenol itself is a relatively weak nucleophile. The addition of a strong base like sodium hydroxide deprotonates the phenol's hydroxyl group, forming a sodium phenoxide salt.[9][10] The resulting phenoxide ion (C₆H₅O⁻) is a much stronger nucleophile due to the negative charge on the oxygen atom. This enhanced nucleophilicity allows it to efficiently attack the electrophilic carbonyl carbon of benzoyl chloride, displacing the chloride ion and forming the desired ester bond.[9] The reaction is performed in a two-phase system (aqueous and organic), and vigorous shaking is essential to maximize the interfacial area where the reaction occurs.[9][11]
Comparative Synthesis Methodologies
While the Schotten-Baumann reaction is a workhorse, other methods exist, each with specific advantages and disadvantages. The choice of method depends on factors like substrate sensitivity, desired purity, and reaction scale.[10]
| Method | Reagents | Catalyst/Mediator | Solvent | Temperature | Typical Yield (%) | Key Advantages/Disadvantages |
| Schotten-Baumann | Phenol, Benzoyl chloride | 10% Sodium hydroxide | Water | Room Temp | ~80[10] | Adv: High yield, fast, simple setup. Disadv: Requires base-stable substrates. |
| Fischer Esterification | Phenol, Benzoic acid | Strong acid (e.g., H₂SO₄) | Toluene | Reflux | Moderate-High | Adv: Uses inexpensive carboxylic acid. Disadv: Reversible, requires water removal, harsh conditions.[10] |
| Steglich Esterification | Phenol, Benzoic acid | DCC, DMAP | Dichloromethane | Room Temp | ~44-90+ | Adv: Very mild conditions. Disadv: DCC byproduct (DCU) can be difficult to remove; reagents are expensive.[10] |
| Biocatalytic | Phenol, Benzoic acid | Ligase (e.g., ClxA), ATP | Aqueous buffer | Not Specified | Up to 96% conversion[10][14][15] | Adv: Green chemistry, high specificity. Disadv: Enzyme availability and stability can be limiting. |
Experimental Protocol: Synthesis of 4-Butoxyphenyl 4-Methoxybenzoate (A Representative Example)
This protocol details a standard Schotten-Baumann esterification.
1. Preparation of Sodium Phenoxide:
-
In a 100 mL Erlenmeyer flask, dissolve 4-butoxyphenol (1.66 g, 10 mmol) in 25 mL of 10% aqueous sodium hydroxide solution.
-
Cool the flask in an ice bath with magnetic stirring. The base is critical here to deprotonate the phenol, creating the highly nucleophilic phenoxide required for the subsequent reaction.[9][10]
2. Acylation Reaction:
-
In a separate container, dissolve 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in 15 mL of a suitable organic solvent like dichloromethane.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the stirring phenoxide solution over 15 minutes. Vigorous stirring is crucial to facilitate the reaction between the aqueous phenoxide and the organic acyl chloride.[11]
-
After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 1 hour.
3. Isolation and Purification:
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of 5% HCl solution (to neutralize any remaining NaOH), 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude solid product should be recrystallized from hot ethanol to yield pure white crystals.[11][12]
4. Product Confirmation (Self-Validation):
-
Purity: Determine the melting point of the recrystallized product and compare it to literature values. A sharp melting point indicates high purity.
-
Structure: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The FT-IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1725 cm⁻¹.[16]
-
Mesomorphic Properties: Proceed with characterization via DSC and POM to determine the phase transition temperatures.
Caption: Workflow for the Schotten-Baumann synthesis of a phenyl benzoate LC.
Phase Behavior and Characterization
Phenyl benzoate derivatives exhibit a rich variety of thermotropic liquid crystal phases, meaning the phases are induced by changes in temperature.[17] The most common phases observed are the nematic (N) and smectic (Sm) phases.[4][5]
-
Nematic (N) Phase: In this phase, the molecules have long-range orientational order (they tend to point in the same direction, defined by a director vector, n ), but no long-range positional order.[17] This phase is characterized by its fluidity and thread-like textures ("Schlieren" textures) when viewed under a polarizing microscope.[6]
-
Smectic (Sm) Phases: These phases possess a higher degree of order than nematics. In addition to orientational order, the molecules are arranged in layers.[18]
-
Smectic A (SmA): The molecules are oriented perpendicular to the layer planes.[4] This phase often appears as "focal-conic fan" textures under POM.[6]
-
Smectic C (SmC): The molecules are tilted with respect to the layer planes.[4] Chiral versions of this phase (SmC*) are ferroelectric and are key to certain display and sensor applications.[19]
-
The specific sequence of phases and the transition temperatures are highly sensitive to the molecular structure, particularly the length of the terminal alkoxy chains and the presence of lateral substituents.[4][7]
Systematic Characterization Workflow
A robust characterization of a newly synthesized material is essential to confirm its liquid crystalline nature and define its properties.
-
Polarized Optical Microscopy (POM): This is the primary tool for identifying liquid crystal phases. The material is heated and cooled on a hot stage while being observed between crossed polarizers. The unique birefringent textures that appear upon melting from the crystalline solid or cooling from the isotropic liquid are characteristic of specific mesophases.[1][7][20]
-
Differential Scanning Calorimetry (DSC): DSC is used to precisely measure the temperatures and enthalpy changes (ΔH) associated with phase transitions.[1][7][20] First-order transitions (e.g., crystal-to-smectic, smectic-to-nematic) show sharp enthalpy peaks, while second-order transitions (e.g., some nematic-to-smectic A transitions) may appear as a change in the heat capacity baseline.[21]
-
X-ray Diffraction (XRD): XRD provides definitive structural information about the mesophases. A broad, diffuse signal at wide angles confirms the liquid-like positional order within layers, while a sharp, low-angle signal confirms the layered structure of a smectic phase. The position of the low-angle peak can be used to calculate the smectic layer spacing.[19][22]
Caption: A logical workflow for the characterization of liquid crystal phases.
Key Physicochemical Properties and Applications
The utility of phenyl benzoate liquid crystals stems from their anisotropic properties, which can be manipulated by external stimuli like electric fields.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference in dielectric permittivity parallel (ε‖) and perpendicular (ε⊥) to the molecular director (Δε = ε‖ - ε⊥).[23] Its sign and magnitude are crucial for electro-optic applications.
-
Positive Δε: Molecules with a strong dipole moment parallel to their long axis (e.g., with a terminal -CN group) exhibit positive Δε. They align parallel to an applied electric field. This is the principle behind the common Twisted Nematic (TN) LCD.[17][23]
-
Negative Δε: Molecules with a strong dipole moment perpendicular to their long axis (e.g., with lateral fluoro substituents) exhibit negative Δε. They align perpendicular to an applied electric field, a property used in Vertically Aligned (VA) mode LCDs.[24][25]
The ester group in the phenyl benzoate core contributes to the overall dipole moment, and its interplay with terminal groups dictates the final Δε value.[26]
Optical Anisotropy (Δn) or Birefringence
Birefringence is the difference in refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the molecular director (Δn = nₑ - nₒ).[27] This property allows liquid crystals to manipulate the polarization of light. The product of Δn and the cell gap (d) determines the phase retardation, which is the basis for creating contrast in LCDs.[17] Phenyl benzoate LCs generally have a moderate Δn, which is suitable for many display modes.[8]
Applications
-
Liquid Crystal Displays (LCDs): This is the most prominent application. The ability to switch the orientation of the LC molecules with an electric field, thereby modulating light transmission through polarizers, is the foundation of LCD technology.[17][28] Phenyl benzoate derivatives are valued for their excellent compatibility with other LC materials, good thermal stability, and tunable properties.[29]
-
Sensors and Actuators: The sensitivity of the liquid crystal phases to external stimuli like temperature, pressure, and chemical analytes makes them suitable for sensor applications. Liquid crystal polymers and elastomers based on phenyl benzoate mesogens can undergo shape changes in response to stimuli, enabling their use as soft actuators or artificial muscles.[30]
-
Drug Development and Delivery: The ordered, anisotropic environment of liquid crystalline phases can be used to encapsulate and deliver therapeutic agents. Smectic phases, with their layered structure, can form stable formulations for controlled release. The biocompatibility and predictable phase behavior of certain benzoate esters make them promising candidates for such applications.[31] For example, a liquid crystal with a thermal stability range that includes human body temperature could be designed for topical or implantable drug delivery systems.[31]
Conclusion and Future Outlook
are a mature yet continuously evolving class of materials. Their straightforward synthesis, chemical stability, and the vast parameter space available for tuning their properties ensure their continued relevance. While their role in the display industry is well-established, significant research is now directed towards novel applications. The design of new phenyl benzoate derivatives with enhanced ferroelectric properties, faster switching times, and specific responses to biological analytes is a key area of current research.[19][32] For drug development professionals, the exploration of biocompatible smectic and nematic phases as ordered matrices for controlled drug release represents a promising frontier, bridging the gap between materials science and pharmacology.
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The effect of fluorinated terminal chains on the mesomorphic properties of 4,4′‐disubstituted phenyl benzoates: Liquid Crystals - Taylor & Francis. (2007). Retrieved from [Link]
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Determination of thermodynamic properties and phase transition temperatures of phenylbenzoate-based calamitic liquid crystals by inverse gas chromatography method - Taylor & Francis. (2023). Retrieved from [Link]
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2.3: Preparation of the Benzoate of Phenol - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Modern Advances in the Preparation of Phenyl Benzoate Derivatives and Their Applied Properties | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Mesomorphic Properties of Some Ring-Methylated Phenyl Benzoyloxybenzoates. (2002). Retrieved from [Link]
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Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC. (n.d.). Retrieved from [Link]
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Synthesis and characterization of a thermotropic, liquid-crystalline polyester comprising phenyl benzoate groups connected via a tris(ethylene oxide) spacer | Macromolecules - ACS Publications. (n.d.). Retrieved from [Link]
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Optical Studies on Liquid crystalline mixture of Benzoic acid and amino phenyl benzoate - IRJET. (n.d.). Retrieved from [Link]
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Synthesis and characterisation of novel calamitic liquid crystalline compounds - Taylor & Francis. (2025). Retrieved from [Link]
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Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate - PubMed. (2001). Retrieved from [Link]
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Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (n.d.). Retrieved from [Link]
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Chiral calamitic organosiloxane liquid crystals with tunable properties - RSC Publishing. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties - MDPI. (2023). Retrieved from [Link]
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PHENYL BENZOATE - Inxight Drugs. (n.d.). Retrieved from [Link]
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Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity - Comptes Rendus de l'Académie des Sciences. (2016). Retrieved from [Link]
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Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA - White Rose Research Online. (2025). Retrieved from [Link]
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Effects of Molecular Structure on the Stability of a Thermotropic Liquid Crystal. Gas Electron Diffraction Study of the Molecular Structure of Phenyl Benzoate | Journal of the American Chemical Society - ACS Publications. (2001). Retrieved from [Link]
-
The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC. (2025). Retrieved from [Link]
-
The synthesis and dielectric properties of a new phenylbenzoate-based calamitic liquid crystal | AVESİS. (2021). Retrieved from [Link]
-
(PDF) Liquid Crystal Materials for Display Devices - ResearchGate. (n.d.). Retrieved from [Link]
-
Calorimetric and Dielectric Study of a Negative Dielectric Anisotropy Alkoxy-phenyl-benzoate Liquid Crystal - ResearchGate. (2016). Retrieved from [Link]
-
Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - MDPI. (2021). Retrieved from [Link]
-
Synthesis and characterization of calamitic liquid crystals based on benzothiazole-substituted aroylhydrazone: effect of terminal groups on phase behavior | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Comparison of the dielectric behavior of several Schiff-base and phenyl benzoate liquid crystals - ACS Publications. (n.d.). Retrieved from [Link]
-
Liquid Crystal Displays. (n.d.). Retrieved from [Link]
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Nematic and Smectic Phases with Proper Ferroelectric Order - PMC. (2024). Retrieved from [Link]
-
Introduction to Liquid Crystals. (n.d.). Retrieved from [Link]
-
Naphthyl benzoates versus phenyl benzoates A molecular structure-liquid crystal and ferroelectric behaviour relationship study - Taylor & Francis. (2006). Retrieved from [Link]
-
Optical and Electrical Characterization of Polymer Dispersed Nematic Liquid Crystals - Somaiya Vidyavihar University. (2022). Retrieved from [Link]
-
Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes. (2020). Retrieved from [Link]
-
The Characteristics of Liquid Crystal Materials for TFT LCD Screens. (n.d.). Retrieved from [Link]
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- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
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- 8. EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions - Google Patents [patents.google.com]
- 9. medpharma12.com [medpharma12.com]
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- 12. scribd.com [scribd.com]
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- 16. mdpi.com [mdpi.com]
- 17. Liquid Crystals [ch.ic.ac.uk]
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- 19. Chiral calamitic organosiloxane liquid crystals with tunable properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 23. Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes [mdpi.com]
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- 28. The Characteristics of Liquid Crystal Materials for TFT LCD Screens [proculustech.com]
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- 32. tandfonline.com [tandfonline.com]
Technical Guide: Symmetric 4,4'-Dialkoxy Phenyl Benzoate Mesogens
Part 1: Introduction & Molecular Architecture
Symmetric 4,4'-dialkoxy phenyl benzoates represent a canonical class of calamitic (rod-like) liquid crystals (LCs). These molecules serve as fundamental models for understanding structure-property relationships in soft matter physics. Unlike asymmetric homologs, the symmetric series (
Molecular Design
The molecule consists of three distinct functional regions:
-
Rigid Core: The phenyl benzoate ester linkage (
). This provides the anisotropic hard core necessary for mesophase formation. Note that while the alkyl tails are symmetric, the core itself is chemically asymmetric (ester directionality), which induces a permanent dipole moment along the long axis. -
Flexible Tails: Two alkoxy chains (
) of equal length. These stabilize the liquid crystalline phase by promoting solvent-like fluidity while maintaining orientational order. -
Linkage: The ether oxygens connect the tails to the core, extending the conjugation and molecular length.
General Formula:
Part 2: Synthesis Protocol (Self-Validating System)
This guide prioritizes the Acyl Chloride Method over DCC coupling. While DCC/DMAP is mild, the urea byproduct (DCU) is notoriously difficult to remove completely from liquid crystalline products, often appearing as "ghost" transition peaks in DSC. The Acyl Chloride route, while requiring moisture control, yields superior purity for optical applications.
Reagents & Stoichiometry[1][2]
-
Precursor A: 4-n-Alkoxybenzoic acid (1.0 eq)
-
Precursor B: 4-n-Alkoxyphenol (1.0 eq)
-
Reagent C: Thionyl Chloride (
) (5.0 eq) – Excess acts as solvent/reagent -
Base: Pyridine or Triethylamine (1.2 eq)
-
Solvent: Dry Dichloromethane (DCM) or Toluene.
Step-by-Step Workflow
Phase 1: Activation (Acid Chloride Formation)
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and a
drying tube. -
Reaction: Charge Precursor A and
. Add a catalytic drop of DMF. -
Reflux: Heat to reflux (75°C) for 3-4 hours.
-
Self-Validation Check: The reaction is complete when the evolution of
and gas ceases and the solution becomes clear.
-
-
Isolation: Distill off excess
under reduced pressure. The residue is the crude acid chloride. Do not purify further; use immediately.
Phase 2: Esterification[1]
-
Dissolution: Dissolve Precursor B and the Base in dry DCM (0.1 M concentration) in a separate flask under
atmosphere. -
Addition: Dissolve the crude acid chloride from Phase 1 in minimal dry DCM. Add this solution dropwise to the phenol/base mixture at 0°C (ice bath). Exothermic reaction control is critical to prevent side products.
-
Stirring: Allow to warm to room temperature and stir overnight (12h).
-
Self-Validation Check: Spot TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot (lower
, UV active) must disappear completely.
-
Phase 3: Purification (Critical for Mesogens)
Liquid crystals require purity >99.5% to exhibit sharp phase transitions.
-
Wash: Wash the organic layer with 1M HCl (removes pyridine), then 1M NaOH (removes unreacted phenol), then Brine.
-
Recrystallization:
-
Solvent: Absolute Ethanol or Ethanol/Ethyl Acetate (9:1).
-
Protocol: Dissolve hot, cool slowly to room temperature, then refrigerate at 4°C. Rapid cooling traps impurities. Repeat 3 times until transition temperatures are constant (within ±0.1°C).
-
Synthesis Logic Diagram
Caption: Synthesis pathway prioritizing the Acid Chloride method for high-purity mesogen production.
Part 3: Phase Behavior & Characterization
The Homologous Series Trends
For symmetric 4,4'-dialkoxy phenyl benzoates, the phase behavior evolves with chain length (
-
Short Chains (
): Typically non-mesogenic or monotropic (LC phase only upon cooling). High melting points dominate. -
Medium Chains (
): Enantiotropic Nematic (N) phase. -
Long Chains (
): Emergence of Smectic phases (SmA, SmC) alongside or replacing the Nematic phase.
Quantitative Data: Transition Temperatures
Representative data for the symmetric series (
| Chain Length ( | Melting Point ( | Clearing Point ( | Phase Sequence |
| 108°C | (Monotropic) | Cr | |
| 88°C | 155°C | Cr | |
| 72°C | 138°C | Cr | |
| 68°C | 125°C | Cr | |
| 65°C | 118°C | Cr |
The Odd-Even Effect
A hallmark of this series is the Odd-Even Effect observed in the Nematic-Isotropic (
-
Even
: The terminal methyl group lies off the molecular long axis, increasing effective width but enhancing favorable anisotropic packing in the nematic phase (Higher ). -
Odd
: The terminal methyl lies on the axis, but the conformational entropy often leads to slightly lower transition temperatures compared to the previous even homolog.
Characterization Logic
Caption: Decision matrix for identifying mesophases using DSC, POM, and XRD.
Part 4: Expert Insights & Troubleshooting
The "Ghost" Transition
Problem: An unexpected peak appears in DSC around 200-230°C. Cause: This is often the melting point of Dicyclohexylurea (DCU) if DCC coupling was used. Solution: Switch to the Acid Chloride method described above. If using DCC, wash the solid product with hot water (DCU is insoluble in water, but urea byproducts from EDC are soluble).
Monotropy vs. Enantiotropy
Many lower homologs (
-
Protocol: Do not stop observing at the melting point. Cool the isotropic liquid rapidly to 10°C below the melting point and hold. The mesophase often nucleates from the melt.
Substrate Alignment
For POM observation, symmetric esters often require surface treatment.
-
Homeotropic Alignment (Dark Field): Use silane-treated glass. The molecules stand up perpendicular to the glass.
-
Planar Alignment (Birefringent): Use rubbed polyimide or simple glass scratching. This is necessary to see the Schlieren texture of the Nematic phase.
References
-
NIST Standard Reference Data. Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. National Institute of Standards and Technology. [Link]
-
Imrie, C. T., & Taylor, L. (1989). The preparation and properties of some 4-alkoxyphenyl 4-alkoxybenzoates.[3][4][5][6][7] Liquid Crystals, 6(1), 1-10. [Link]
- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie.
-
Organic Syntheses. Esterification of Carboxylic Acids with DCC/DMAP. Org.[8][1][9][10][11] Synth. 1978, 58, 52. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. srd.nist.gov [srd.nist.gov]
- 8. protocols.io [protocols.io]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Odd–even effect controls twist-elasticity of an organic fluorophore in cocrystals prepared using mechanochemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Molecular Engineering of Calamitic Liquid Crystals: A Comprehensive Guide to 4-Decyloxyphenyl 4-Decyloxybenzoate
Executive Summary
The compound 4-decyloxyphenyl 4-decyloxybenzoate (CAS: 102255-53-8) is a quintessential calamitic (rod-like) liquid crystal belonging to the homologous series of 4-alkoxyphenyl 4-alkoxybenzoates. While historically rooted in advanced materials science for optical displays, the unique phase-transition behaviors of such mesogens have increasingly bridged the gap into biomedical engineering[1]. Today, researchers and drug development professionals leverage these highly ordered, stimuli-responsive molecules to engineer lipidic mesophases, responsive drug delivery vehicles, and label-free biosensors capable of amplifying microscopic biological binding events into macroscopic optical signals[2].
This whitepaper provides an authoritative breakdown of the structural causality, synthesis methodology, and phase transition dynamics of 4-decyloxyphenyl 4-decyloxybenzoate, establishing a self-validating framework for its application in advanced research.
Physicochemical Profiling & Structural Causality
The mesomorphic behavior of 4-decyloxyphenyl 4-decyloxybenzoate is entirely dictated by its molecular architecture. The molecule consists of a rigid, highly polarizable phenyl benzoate core flanked by two flexible, symmetrical decyloxy (
-
The Rigid Core: The ester linkage connecting the two phenyl rings provides the necessary structural anisotropy and birefringence. This rigidity restricts molecular rotation, driving the orientational order required for the nematic phase.
-
The Flexible Tails: The long, ten-carbon aliphatic chains provide steric stabilization. More importantly, the thermodynamic incompatibility between the rigid aromatic core and the flexible aliphatic tails drives nanosegregation. This microphase separation forces the molecules into layered structures, specifically inducing Smectic C (SmC) and Smectic A (SmA) mesophases[1].
Quantitative Physicochemical Profile
| Parameter | Value / Description |
| Chemical Name | 4-Decyloxyphenyl 4-decyloxybenzoate |
| CAS Registry Number | 102255-53-8 |
| Molecular Formula | C33H50O4 |
| Molecular Weight | 510.76 g/mol |
| Core Architecture | Calamitic (Rod-like) Phenyl Benzoate |
| Terminal Chains | Symmetrical C10H21O- (Decyloxy) |
| Primary Mesophases | Smectic C, Smectic A, Nematic |
| Solubility | Soluble in DCM, Chloroform, THF; Insoluble in Water |
Synthesis Methodology: The Steglich Esterification
Synthesizing 4-decyloxyphenyl 4-decyloxybenzoate via traditional Fischer esterification is highly inefficient because the 4-decyloxyphenol is a weak nucleophile and the reaction is reversible. To achieve near-quantitative yields, the Steglich Esterification is employed[3].
Causality of Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid into an O-acylisourea intermediate. However, without a catalyst, this intermediate can undergo a detrimental 1,3-rearrangement into an inert N-acylurea. 4-Dimethylaminopyridine (DMAP) is introduced as an acyl transfer catalyst. The highly nucleophilic pyridine ring of DMAP attacks the O-acylisourea faster than the rearrangement can occur, forming a highly reactive N-acylpyridinium intermediate that readily reacts with the sterically hindered phenol[3],[4].
Step-by-Step Experimental Protocol
-
Activation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4-decyloxybenzoic acid (1.0 eq) and 4-decyloxyphenol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C using an ice bath to control the initial exothermic activation.
-
Catalysis: Add DMAP (0.1 eq) to the solution. The catalytic amount is sufficient to drive the continuous formation of the N-acylpyridinium active ester.
-
Coupling: Dissolve DCC (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture. As the coupling proceeds, the reaction will become cloudy due to the precipitation of dicyclohexylurea (DCU), a highly insoluble byproduct.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours to ensure complete conversion of the phenol.
-
Purification: Vacuum filter the mixture to remove the precipitated DCU. Wash the organic filtrate sequentially with 0.1 M HCl (to remove residual DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry the organic layer over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).
-
Validation: Confirm the structural integrity via 1H-NMR (noting the disappearance of the phenolic -OH proton) and map the phase transitions using Differential Scanning Calorimetry (DSC).
Steglich esterification workflow for synthesizing 4-decyloxyphenyl 4-decyloxybenzoate.
Phase Transition Dynamics & Characterization
4-decyloxyphenyl 4-decyloxybenzoate is a thermotropic liquid crystal, meaning its phase transitions are driven by thermal energy. The long decyloxy chains heavily favor the formation of highly ordered smectic phases before transitioning to the nematic phase.
Thermodynamic Causality:
As heat is applied to the crystalline solid, the weak van der Waals forces stabilizing the aliphatic tails are the first to yield. This "melts" the tails while the rigid aromatic cores remain associated, forming the Smectic C phase (where molecules are arranged in layers and tilted relative to the layer normal). Further heating increases kinetic energy, causing the molecules to stand orthogonal to the layer planes, yielding the Smectic A phase. Additional thermal energy disrupts the positional layering entirely, leaving only the orientational alignment of the Nematic phase. Finally, at the clearing point (
These transitions are self-validating when observed under Polarized Optical Microscopy (POM), where each phase exhibits a distinct optical texture (e.g., broken fan-shaped for SmC, focal-conic for SmA, and Schlieren for Nematic).
Thermodynamic phase transition pathway illustrating temperature-dependent mesophase evolution.
Applications in Advanced Therapeutics & Biosensing
Beyond material science, the extreme sensitivity of the nematic and smectic phases to surface boundary conditions makes 4-decyloxyphenyl 4-decyloxybenzoate an ideal candidate for label-free liquid crystal biosensors [2].
In drug development and diagnostics, detecting small molecules or viral proteins often requires complex fluorescent labeling[5]. By utilizing an LC-based platform, researchers can bypass this. The LC is housed in a microfluidic cell with a functionalized surface (e.g., coated with specific antibodies or aptamers) that forces the LC molecules into a uniform homeotropic (perpendicular) alignment, appearing dark under crossed polarizers[6].
When a target analyte binds to the surface receptors, it creates steric and electrostatic interference that disrupts the anchoring energy of the LC molecules[7]. This microscopic disruption cascades through the bulk liquid crystal due to elastic forces, triggering a macroscopic reorientation. The result is a rapid, label-free transition from a dark state to a bright, birefringent state that can be quantified optically[2],[6].
Signal transduction mechanism in a label-free liquid crystal biosensor upon analyte binding.
References
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. URL: [Link]
-
Wang, H., & Xu, T. (2022). "Liquid Crystal Biosensors: Principles, Structure and Applications." Biosensors, 12(3), 162. URL:[Link]
-
Chen, L., et al. (2022). "Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applications." Biosensors, 12(4), 204. URL:[Link]
-
Munir, A., et al. (2024). "Recent Advances in Real-Time Label-Free Detection of Small Molecules." Biosensors, 14(2), 79. URL:[Link]
Sources
- 1. 4-(Octyloxy)phenyl 4-Ethoxybenzoate|High-Purity [benchchem.com]
- 2. Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applications [mdpi.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Real-Time Label-Free Detection of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irispublishers.com [irispublishers.com]
Engineering the Mesophase: Synthesis, Thermodynamics, and Biomedical Applications of 4-Alkoxyphenyl 4-Alkoxybenzoates
Executive Summary
The homologous series of 4-alkoxyphenyl 4-alkoxybenzoates represents a foundational class of thermotropic liquid crystals (LCs). While traditionally relegated to electro-optic device applications, these mesogens have garnered intense interest in the pharmaceutical sector. Their highly ordered, layered smectic phases serve as robust, thermodynamically stable biomimetics for lipid bilayers. This whitepaper provides an in-depth technical analysis of their molecular architecture, details a self-validating synthetic protocol, and explores their translation into advanced liquid crystal drug delivery systems (LC-DDS).
Molecular Architecture and Thermodynamic Causality
The mesomorphic behavior of 4-alkoxyphenyl 4-alkoxybenzoates is governed by the delicate balance between their rigid aromatic cores and flexible aliphatic tails. The central biphenyl-ester moiety provides the necessary geometric anisotropy and
However, the specific type of mesophase—nematic versus smectic—is strictly dictated by the length of the terminal alkoxy chains[2].
-
Short Chains (
): The molecules exhibit a nematic (N) phase. The short tails do not provide sufficient van der Waals interactions to drive lateral micro-segregation, resulting in purely orientational order. -
Intermediate to Long Chains (
): As the alkoxy chains elongate, the increased conformational entropy and lateral van der Waals forces force the aliphatic tails to micro-segregate from the rigid aromatic cores. This thermodynamic incompatibility drives the formation of smectic (Sm) phases (SmA and SmC), characterized by 2D layered positional order[2].
Quantitative Phase Behavior
The causality of chain length on phase transitions is summarized in Table 1. The data illustrates the suppression of the nematic phase and the stabilization of the smectic phases as the aliphatic volume fraction increases.
Table 1: Phase Transition Temperatures (°C) of Homologous 4-n-Alkoxyphenyl 4-n'-Alkoxybenzoates
| Alkoxy Chain Length ( | Solid | Smectic C (SmC) | Smectic A (SmA) | Nematic (N) | Clearing Point (Iso) |
| n = 1 (Methoxy) | 145.0 | - | - | 145.0 - 160.0 | 160.0 |
| n = 4 (Butoxy) | 70.0 | 70.0 - 75.0 | - | 75.0 - 90.0 | 90.0 |
| n = 6 (Hexyloxy) | 60.0 | 60.0 - 75.0 | 75.0 - 80.0 | 80.0 - 85.0 | 85.0 |
| n = 8 (Octyloxy) | 65.0 | 65.0 - 80.0 | 80.0 - 95.0 | - | 95.0 |
| n = 10 (Decyloxy) | 70.0 | 70.0 - 85.0 | 85.0 - 100.0 | - | 100.0 |
Data represents standard transition ranges demonstrating the emergence of smectic phases with increasing aliphatic chain length.
Self-Validating Synthesis and Purification Protocol
The synthesis of 4-alkoxyphenyl 4-alkoxybenzoates relies on the esterification of a 4-alkoxybenzoic acid with a 4-alkoxyphenol[1]. To ensure the absolute purity required for reliable phase transition analysis and biomedical application, the protocol must operate as a self-validating system .
Step-by-Step Methodology (Example for )
-
Carboxylic Acid Activation:
-
Procedure: Dissolve 4-n-hexyloxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl
, 1.5 eq) under a nitrogen atmosphere. Reflux for 2 hours. -
Causality: Unmodified carboxylic acids are poor electrophiles. SOCl
converts the acid into a highly reactive acyl chloride, lowering the activation energy barrier and ensuring quantitative conversion in the subsequent esterification step.
-
-
Esterification:
-
Procedure: Remove excess SOCl
in vacuo. Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a solution of 4-n-hexyloxyphenol (1.0 eq) and triethylamine (TEA, 2.0 eq) in DCM at 0 °C. Stir overnight at room temperature. -
Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct, TEA prevents the acid-catalyzed hydrolysis of the newly formed ester linkage and drives the reaction equilibrium forward.
-
-
Work-Up and Primary Purification:
-
Procedure: Wash the organic layer sequentially with 1M HCl, saturated NaHCO
, and brine. Dry over anhydrous MgSO , concentrate, and pass through a short silica gel plug (Hexane/Ethyl Acetate).
-
-
Self-Validating Thermal Loop (Critical Step):
-
Procedure: Recrystallize the solid from absolute ethanol. Analyze the crystals using Differential Scanning Calorimetry (DSC).
-
Validation Logic: Mesogenic impurities act as plasticizers, depressing the clearing point (N/Sm
Iso transition) and broadening the melting peak. If the transition temperatures fluctuate between recrystallization cycles, impurities remain. The compound is repeatedly recrystallized until the phase transition temperatures remain constant within °C.
-
Fig 1. Synthetic workflow and self-validating purification loop for liquid crystal esters.
Biomedical Translation: Smectic Matrices in Drug Delivery
While thermotropic LCs are phase-driven by temperature, their structural physics directly inform the design of pharmaceutical delivery vehicles. In the pharmaceutical sector, smectic liquid crystals are highly valued because their layered arrangements mimic biological lipid bilayers[3].
The Biomimetic Advantage
The Smectic A (SmA) and Smectic C (SmC) phases of 4-alkoxyphenyl 4-alkoxybenzoates feature a hydrophobic core (the interdigitated alkoxy chains) and a relatively polar interface (the ester linkages). This architecture provides:
-
Thermodynamic Stability: Unlike standard emulsions, the crystalline order of the smectic phase prevents Ostwald ripening and phase separation.
-
High Solubilization Capacity: The dynamic, fluid-like nature of the alkyl chains within the smectic layers creates a vast reservoir for lipophilic drugs, protecting them from premature enzymatic degradation and oxidation[3].
From Thermotropic Models to Lyotropic Nanoparticles
Research hubs globally, including advanced materials institutes in Singapore, utilize the fundamental behavior of these thermotropic mesogens to engineer lyotropic liquid crystalline (LLC) nanoparticles [4]. By understanding how chain length and core rigidity dictate the packing parameter in 4-alkoxyphenyl 4-alkoxybenzoates, formulators can design amphiphilic lipids that self-assemble into cubosomes, hexosomes, and smectic nanoparticles in aqueous media. These LLCs encapsulate therapeutic agents and undergo phase transitions in response to physiological triggers (e.g., pH, temperature), enabling customized, sustained drug release profiles[4].
Fig 2. Mechanism of drug encapsulation and controlled release via smectic LC matrices.
Conclusion
The homologous series of 4-alkoxyphenyl 4-alkoxybenzoates bridges the gap between hard condensed matter physics and soft biological systems. By rigorously controlling their synthesis through self-validating thermodynamic loops, researchers can leverage their highly ordered smectic phases. Ultimately, the structure-property relationships derived from these thermotropic mesogens are indispensable for the next generation of liquid crystal-based drug delivery systems, offering unprecedented control over therapeutic bioavailability and release kinetics.
References
- Handbook of Liquid Crystals: Basics of Liquid Crystals, ETHZ.
- Synthesis, liquid crystal property and gelation ability of semi-fluorinated 4-alkoxyphenyl 4-alkoxybenzoates, Taylor & Francis.
- Liquid Crystalline Phase & its Pharma Applications, Research and Reviews.
- Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems, Frontiers.
Sources
An In-depth Technical Guide to the Molecular Weight and Formula of 4-(Decyloxy)phenyl 4-(decyloxy)benzoate
This technical guide provides a comprehensive analysis of the molecular weight and chemical formula for 4-(decyloxy)phenyl 4-(decyloxy)benzoate. It is intended for researchers, scientists, and professionals in drug development who require precise chemical information. This document clarifies potential ambiguities in nomenclature and presents a thorough examination of the compound's properties based on its constituent structure.
Introduction and Nomenclature Clarification
The nomenclature "this compound" describes a specific ester. In chemical terminology, the portion of the name ending in "-oate" signifies the acid from which the ester is derived, while the preceding name indicates the alcohol component. Therefore, this compound is the ester formed from 4-(decyloxy)benzoic acid and 4-(decyloxy)phenol .
It is crucial to distinguish this compound from structurally similar molecules that may appear in search results due to overlapping nomenclature. For instance, compounds such as 4-((S,S)-2,3-Epoxyhexyloxy)phenyl 4-(decyloxy)benzoate and 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate possess different molecular structures and, consequently, different molecular weights and formulas[1][2]. This guide will focus on the compound strictly defined by the systematic name.
Determination of Molecular Formula
The chemical formula is derived by summing the constituent atoms of the two precursor molecules, 4-(decyloxy)benzoic acid and 4-(decyloxy)phenol, and subtracting the elements of water (H₂O) lost during the esterification process.
Workflow for Formula Determination:
Caption: Workflow of the esterification to form the target compound.
-
4-(decyloxy)benzoic acid : This molecule consists of a benzene ring, a carboxylic acid group, and a decyloxy ether group.
-
Decyl group: C₁₀H₂₁
-
Oxy group: O
-
Benzene ring (p-disubstituted): C₆H₄
-
Carboxylic acid group: COOH
-
Total Formula: C₁₇H₂₆O₃
-
-
4-(decyloxy)phenol : This molecule includes a benzene ring, a hydroxyl group, and a decyloxy ether group.
-
Decyl group: C₁₀H₂₁
-
Oxy group: O
-
Benzene ring (p-disubstituted): C₆H₄
-
Hydroxyl group: OH
-
Total Formula: C₁₆H₂₆O₂
-
The esterification reaction combines these two molecules with the elimination of one molecule of water.
-
Combined Formula : C₁₇H₂₆O₃ + C₁₆H₂₆O₂ = C₃₃H₅₂O₅
-
Subtract Water (H₂O) : C₃₃H₅₂O₅ - H₂O = C₃₃H₅₀O₄
Therefore, the definitive molecular formula for this compound is C₃₃H₅₀O₄ .
Calculation of Molecular Weight
The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula (C₃₃H₅₀O₄). Using the standard atomic weights:
-
Carbon (C) : 33 atoms × 12.011 u = 396.363 u
-
Hydrogen (H) : 50 atoms × 1.008 u = 50.400 u
-
Oxygen (O) : 4 atoms × 15.999 u = 63.996 u
Total Molecular Weight = 396.363 + 50.400 + 63.996 = 510.759 g/mol
This calculated molecular weight is a critical parameter for experimental design, including stoichiometry in synthesis, and for analytical techniques such as mass spectrometry.
Physicochemical Data Summary
The key quantitative data for this compound are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₃₃H₅₀O₄ |
| Molecular Weight | 510.76 g/mol |
| Elemental Composition | |
| Carbon (C) | 77.60% |
| Hydrogen (H) | 9.87% |
| Oxygen (O) | 12.53% |
Molecular Structure Diagram
The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the two decyloxy-substituted phenyl rings through an ester linkage.
Caption: 2D structure of this compound.
Comparative Analysis of Related Compounds
To prevent experimental errors, it is instructive to compare the target compound with other similarly named chemicals identified during database searches. The following table provides a clear distinction between these molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | Not assigned | C₃₃H₅₀O₄ | 510.76 | Two decyloxy chains |
| 4-((S,S)-2,3-Epoxyhexyloxy)phenyl 4-(decyloxy)benzoate[2][3][4] | 107133-34-6 | C₂₉H₄₀O₅ | 468.62 | One decyloxy and one epoxyhexyloxy chain |
| 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate[1] | 68162-09-4 | C₂₉H₄₂O₄ | 454.64 | One decyloxy and one hexyloxy chain |
| 4-((S)-(+)-(4-Methyl-hexyl)-oxy)-phenyl 4-(decyloxy)-benzoate | 1023858-37-8 | C₃₀H₄₄O₄ | 468.68 | One decyloxy and one methyl-hexyloxy chain |
This comparative data underscores the importance of using precise identifiers, such as CAS numbers, when sourcing materials or referencing literature to ensure the correct compound is being studied.
Conclusion
This guide has established the molecular formula of this compound as C₃₃H₅₀O₄ and its molecular weight as 510.76 g/mol through a systematic, structure-based approach. By clarifying the nomenclature and providing a comparative analysis of related compounds, this document serves as an authoritative reference for scientists and researchers. Adherence to precise chemical identifiers is paramount for experimental accuracy and reproducibility.
References
-
MilliporeSigma. 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate. [Link]
-
PubChemLite. 4-[(s,s)-2,3-epoxyhexyloxy]phenyl 4-(decyloxy)benzoate. [Link]
-
PubChem. 4-((S,S)-2,3-Epoxyhexyloxy)phenyl 4-(decyloxy)benzoate. [Link]
Sources
Alkyl-Tailed Calamitic Liquid Crystals: Molecular Architecture, Phase Engineering, and Biomedical Frontiers
Topic: Rod-like liquid crystal molecules with alkyl tails Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide analyzes the structural and functional role of alkyl tails in rod-like (calamitic) liquid crystals (LCs). While the rigid aromatic core dictates the optical and dielectric anisotropy essential for display technologies, the flexible alkyl tail is the "phase engineer," determining the melting point, mesophase type (nematic vs. smectic), and thermal stability range.
For researchers in drug development and materials science, understanding these structure-property relationships is critical. Beyond displays, these molecules are now pivotal in responsive soft actuators (LCEs) and label-free biosensors , where the alkyl tail’s interaction with aqueous interfaces drives sensitivity.
Molecular Architecture & Phase Behavior[1][2]
The fundamental anatomy of a calamitic LC molecule consists of a rigid core (often biphenyl or terphenyl) and a flexible alkyl tail (
The "Odd-Even" Effect
A hallmark of alkyl-tailed LCs is the oscillation in phase transition temperatures (melting
-
Mechanism: The effect arises from the orientation of the terminal methyl group relative to the molecular long axis.
-
Even
: The terminal C-C bond is often parallel to the molecular axis, enhancing the aspect ratio and packing efficiency (higher ). -
Odd
: The terminal C-C bond is angled away from the axis, increasing the effective molecular width and reducing packing efficiency (lower ).
-
-
Thermodynamic Consequence: This alternation affects the entropy of transition (
). Even-numbered chains typically exhibit higher order parameters at the transition point.
Chain Length & Mesophase Selection
The length of the alkyl tail (
-
Short Tails (
): Often result in high melting points and narrow nematic ranges due to insufficient flexibility to disrupt the crystal lattice. -
Medium Tails (
): The "Goldilocks" zone for stable Nematic (N) phases. The tail provides enough disorder to lower the melting point but not enough to induce layer segregation. (e.g., 5CB).[1] -
Long Tails (
): Van der Waals interactions between tails become dominant, driving micro-phase separation. This stabilizes layered Smectic (SmA, SmC) phases at the expense of the nematic phase.
Visualization: Structure-Property Logic
Figure 1: Logic flow connecting alkyl chain length (
Synthetic Pathways: The 5CB Archetype
4-Cyano-4'-pentylbiphenyl (5CB) is the quintessential rod-like LC. Its synthesis demonstrates the standard protocol for attaching alkyl tails to aromatic cores.
Synthesis Protocol (Standard Friedel-Crafts Route)
Objective: Synthesize 4-cyano-4'-pentylbiphenyl.
-
Acylation: React biphenyl with pentanoyl chloride (
) using (Lewis acid catalyst) to form 4-pentanoylbiphenyl. -
Reduction: Reduce the ketone to a methylene group using the Wolff-Kishner reduction (Hydrazine/
) or Clemmensen reduction (Zn(Hg)/HCl). This creates the flexible alkyl tail. -
Bromination: Electrophilic aromatic substitution to add Bromine at the 4' position.
-
Cyanation: Rosenmund-von Braun reaction (CuCN) or Palladium-catalyzed cyanation to replace the Bromine with a Cyano group (polar head).
Visualization: Synthetic Workflow
Figure 2: Step-by-step synthetic pathway for 5CB, highlighting the critical reduction step that converts the acyl group into the flexible alkyl tail.
Biomedical Applications: Sensors & Actuators
While lyotropic (lipid-based) LCs are the standard for drug encapsulation (e.g., cubosomes), calamitic alkyl-tailed LCs are revolutionizing biosensing and responsive actuators .
LC-Based Biosensors (The "Opto-Chemical" Nose)
Calamitic LCs (like 5CB) are extremely sensitive to surface anchoring conditions.
-
Mechanism: An LC film is placed at an aqueous interface.[1][2] Surfactants or lipids in the water induce a homeotropic (vertical) alignment (dark under cross-polarized light).
-
Detection: When a target (e.g., bacteria, protein, virus) binds to the interface, it disrupts the lipid layer. This triggers a phase transition to planar (parallel) alignment.
-
Readout: The sensor turns bright under a polarized microscope. This is a label-free, real-time detection method.
Liquid Crystal Elastomers (LCEs) in Drug Delivery
By cross-linking alkyl-tailed LCs into a polymer network, we create LCEs.
-
Function: These materials act as artificial muscles.
-
Drug Release: An LCE capsule containing a drug can contract or expand upon heating (thermotropic transition of the alkyl tails), squeezing the drug out through micropores. This allows for "on-demand" dosing.
Visualization: Biosensing Mechanism
Figure 3: Mechanism of an LC-based biosensor. The binding of a biological target disrupts the ordering of the alkyl tails at the interface, converting the optical signal from dark to bright.
Experimental Protocols
Protocol: Characterization of Phase Transitions (DSC & POM)
Objective: Determine
Materials:
-
Synthesized LC sample (approx. 5 mg).
-
Differential Scanning Calorimeter (DSC).
-
Polarized Optical Microscope (POM) with hot stage.
Procedure:
-
DSC Preparation: Hermetically seal 2-5 mg of sample in an aluminum pan. Use an empty pan as reference.
-
Heating/Cooling Cycle:
-
Heat from 0°C to 100°C at 10°C/min (erase thermal history).
-
Cool to 0°C at 5°C/min (record crystallization/mesophase formation).
-
Heat to 100°C at 5°C/min (record melting and clearing points).
-
-
POM Validation:
-
Place sample on a glass slide with a coverslip.
-
Heat to isotropic phase (dark view).
-
Cool slowly (1°C/min).
-
Observation: Look for "Schlieren" textures (Nematic) or "Focal Conic" textures (Smectic) to validate the DSC peaks.
-
Data Table: Typical Phase Behavior of Alkyl-Cyanobiphenyls (
| Alkyl Chain ( | Melting Point ( | Clearing Point ( | Phase Sequence |
| 5 (5CB) | 24.0 | 35.3 | Cr |
| 6 (6CB) | 14.5 | 29.0 | Cr |
| 7 (7CB) | 30.0 | 42.8 | Cr |
| 8 (8CB) | 21.5 | 40.5 | Cr |
| 10 (10CB) | 44.0 | 50.5 | Cr |
Note: The emergence of the Smectic A (SmA) phase at
References
-
Gray, G. W., et al. (1973). "Liquid Crystals for Electro-optical Displays." Electronics Letters. (Seminal work on cyanobiphenyls).
-
Lagerwall, J. P. F., et al. (2012). "A New Era for Liquid Crystal Research: Applications of Liquid Crystals in Soft Matter Nano-, Bio- and Microtechnology." Current Applied Physics.
-
Abbott, N. L., et al. (2001). "Optical Reporting of Events at Aqueous-Liquid Crystal Interfaces." Science.
-
Imrie, C. T., et al. (2010). "The Odd-Even Effect in Liquid Crystals." Liquid Crystals.
-
Ohm, C., et al. (2010). "Liquid Crystal Elastomers as Actuators and Sensors."[1][2][3][4][5] Advanced Materials.
Sources
Phenyl Benzoate Mesogens: Structural Anisotropy & Pharmaceutical Frontiers
Executive Summary
Phenyl benzoate derivatives represent a foundational class of calamitic (rod-like) liquid crystals (LCs) where the rigid ester core provides the necessary structural anisotropy for mesophase formation. While historically significant in optoelectronics, these mesogens are experiencing a renaissance in pharmaceutical sciences. Their ability to form lyotropic mesophases (e.g., cubic, hexagonal) and self-assembling nanoparticles offers novel solutions for solubility enhancement and targeted drug delivery.[1] This guide synthesizes the chemical engineering of phenyl benzoate mesogens with their emerging applications in Liquid Crystal Pharmaceuticals (LCPs).
Molecular Architecture & Mesomorphism
The phenyl benzoate core (
Structure-Property Relationships
The formation of nematic (N) or smectic (Sm) phases depends critically on the aspect ratio and dipolar interactions introduced by terminal chains (alkyl/alkoxy) and lateral substituents.
-
The Rigid Core: The ester linkage (
) imparts a stepped geometry, maintaining linearity while introducing a permanent dipole moment perpendicular to the long axis. -
Terminal Chains: Increasing the length of alkyl/alkoxy tails (
) generally suppresses the melting point ( ) and stabilizes smectic phases over nematic phases due to increased van der Waals interactions between layers. -
Lateral Substitution: Introducing lateral groups (e.g.,
, , ) disrupts molecular packing, lowering and often viscosity, which is crucial for processing LCPs.
Representative Phase Behavior
The following table summarizes the mesomorphic behavior of the 4-propyloxyphenyl-4'-n-alkoxybenzoate homologous series. Note the "Odd-Even" effect and the emergence of smectic order at higher chain lengths.
Table 1: Mesomorphic Behavior of 4-Propyloxyphenyl-4'-n-alkoxybenzoates
| Alkoxy Chain Length ( | Phase Behavior | Transition Type | Texture (POM) |
| Non-mesomorphic | Crystalline only | N/A | |
| Nematic | Monotropic | Schlieren | |
| Non-mesomorphic | Crystalline only | N/A | |
| Nematic | Monotropic | Schlieren | |
| Smectic A + Nematic | Enantiotropic | Focal Conic / Schlieren | |
| Smectic A | Enantiotropic | Focal Conic Fan | |
| Smectic A | Enantiotropic | Focal Conic Fan |
Data synthesized from homologous series trends (Doshi et al., Der Pharma Chemica).[2]
Synthesis & Purification Protocol
To ensure the high purity required for both phase characterization and biological testing, a rigorous acyl chloride esterification protocol is recommended over direct Steglich esterification, as it minimizes urea byproduct contamination.
Experimental Workflow
The following protocol describes the synthesis of 4-hexyloxyphenyl 4-octyloxybenzoate .
Reagents:
-
4-Octyloxybenzoic acid (1.0 eq)
-
Thionyl chloride (
, excess) -
4-Hexyloxyphenol (1.0 eq)
-
Pyridine (solvent/base)
-
Dichloromethane (DCM)
Protocol:
-
Acyl Chloride Formation: Reflux 4-octyloxybenzoic acid with excess
and a catalytic drop of DMF for 3 hours. Remove excess under reduced pressure to yield the acid chloride. -
Esterification: Dissolve 4-hexyloxyphenol in dry pyridine at 0°C. Add the acid chloride dropwise under
atmosphere. -
Reaction: Stir at room temperature for 12 hours, then heat to 60°C for 2 hours to ensure completion.
-
Quenching: Pour mixture into ice-cold dilute HCl to neutralize pyridine and precipitate the ester.
-
Purification (Critical):
-
Wash:
(aq) to remove unreacted acid. -
Recrystallization: Ethanol/Toluene (9:1 v/v) repeated 3x until transition temperatures are constant by DSC.
-
Visualization of Synthesis Logic
Figure 1: Step-by-step synthesis and purification workflow for high-purity phenyl benzoate mesogens.
Characterization Methodologies
Trustworthy characterization relies on the correlation of thermal and optical data.
-
Differential Scanning Calorimetry (DSC):
-
Run heating/cooling cycles at 5°C/min.
-
Key Metric: Enthalpy of transition (
).[3] Nematic-Isotropic transitions typically show low (~1-2 kJ/mol) compared to Crystal-Smectic transitions.
-
-
Polarized Optical Microscopy (POM):
Pharmaceutical Applications (The Bridge)
The "drug development" relevance of phenyl benzoates lies in their amphiphilic nature and specific biological activities.
Liquid Crystal Pharmaceuticals (LCPs)
Phenyl benzoate derivatives can act as prodrugs or active pharmaceutical ingredients (APIs) .
-
Chloride Channel Blocking: Specific phenyl benzoates inhibit
-dependent glutamate transport in synaptic vesicles.[5] This is a direct pharmacological effect distinct from their mesophase properties. -
Cytotoxicity: Hydroxyl-terminated phenyl benzoates (e.g., 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate) have shown specific cytotoxicity against A549 lung cancer cells, inducing apoptosis in the Sub-G1 phase.[6]
Drug Delivery Systems
Amphiphilic phenyl benzoates can self-assemble into lyotropic liquid crystalline nanoparticles (cubosomes or hexosomes) in aqueous environments. These structures encapsulate hydrophobic drugs within the lipidic bilayer while stabilizing the dispersion.
Mechanism of Action & Assembly
The diagram below illustrates how phenyl benzoate mesogens function at the nano-bio interface.
Figure 2: Dual-pathway mechanism for phenyl benzoate LCPs: as delivery vectors (A) or active cytotoxic agents (B).
References
-
Van Meter, J. P., & Klanderman, B. H. (1973). Mesomorphic Properties of Some Phenyl Benzoate Derivatives. Molecular Crystals and Liquid Crystals.[1][2][3][4][7][8][9] Link
-
Doshi, A. V., Odedara, D. A., & Patel, R. B. (2011).[2][4] Physical synthesis and study of new mesomorphic series of benzoate esters: 4-Propyloxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica.[2][4] Link
-
Imrie, C. T., et al. (1991). Liquid Crystal Dimers and Oligomers. Liquid Crystals.[1][2][3][7][8][9][10] Link
-
Recasens, M., et al. (1987). Chloride transport blockers inhibit the chloride-dependent glutamate binding to rat brain membranes.[5] Neuroscience Letters. Link
-
Kato, T., et al. (2013). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Journal of Materials Chemistry B. Link
-
Gaikwad, P. P., et al. (2013). Liquid Crystalline Phase & its Pharma Applications. International Journal of Pharma Research & Review. Link
Sources
- 1. physicstoday.aip.org [physicstoday.aip.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. scilit.com [scilit.com]
- 8. scilit.com [scilit.com]
- 9. srd.nist.gov [srd.nist.gov]
- 10. ijpras.com [ijpras.com]
Methodological & Application
Application Note: High-Purity Synthesis of 4-(Decyloxy)phenyl 4-(decyloxy)benzoate
Abstract
This application note details the synthesis of 4-(Decyloxy)phenyl 4-(decyloxy)benzoate , a symmetric calamitic liquid crystal mesogen. Characterized by its rigid phenyl benzoate core and flexible decyl ether tails, this molecule exhibits rich mesomorphic behavior, typically displaying Smectic and Nematic phases. The protocol employs an Acid Chloride activation strategy , chosen for its robustness and ability to yield high-purity material essential for sharp phase transition characterization. This guide covers retrosynthetic analysis, step-by-step experimental execution, purification strategies, and phase characterization via Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Introduction & Retrosynthetic Analysis
The target molecule belongs to the class of 4-alkoxyphenyl 4-alkoxybenzoates , a homologous series extensively studied for their liquid crystalline properties. The molecular design features a rigid central ester linkage (the mesogen) and two flexible alkyl chains. The symmetry of the C10 (decyl) chains typically stabilizes smectic mesophases due to enhanced van der Waals interactions between the aliphatic layers.
Retrosynthetic Strategy
To synthesize the target ester (1) , we disconnect at the central acyl-oxygen bond. This reveals two key precursors:
-
4-(Decyloxy)benzoyl chloride (2) : An activated electrophile.
-
4-(Decyloxy)phenol (3) : A nucleophilic phenol.
The acid chloride is generated in situ from 4-(decyloxy)benzoic acid (4) to avoid hydrolysis, ensuring high conversion rates during the coupling step.
Reaction Scheme Visualization
Figure 1: Retrosynthetic disconnection and forward synthesis pathway via acid chloride activation.
Materials and Equipment
Reagents
| Reagent | Purity | Role | Notes |
| 4-(Decyloxy)benzoic acid | >98% | Substrate | Dry under vacuum before use. |
| 4-(Decyloxy)phenol | >98% | Substrate | Store under inert gas; oxidation sensitive. |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Activator | Freshly distilled preferred.[1] Toxic/Corrosive. |
| Pyridine | Anhydrous | Base/Catalyst | Dry over KOH or molecular sieves. |
| Dichloromethane (DCM) | HPLC Grade | Solvent | Anhydrous required for coupling. |
| Ethanol | Absolute | Recrystallization | For final purification. |
Equipment
-
Three-neck round-bottom flask (100 mL, 250 mL) equipped with magnetic stir bar.
-
Reflux condenser with CaCl₂ drying tube or N₂ inlet.
-
Addition funnel (pressure-equalizing).
-
Rotary evaporator.
-
Vacuum drying oven.
Experimental Protocol
Phase 1: Activation (Synthesis of Acid Chloride)
Objective: Convert the stable carboxylic acid into the reactive acid chloride.
-
Setup: In a fume hood, charge a dry 100 mL round-bottom flask with 4-(decyloxy)benzoic acid (10.0 mmol, 2.78 g).
-
Activation: Add Thionyl Chloride (30.0 mmol, ~2.2 mL) directly to the solid. A large excess is used to act as both reagent and solvent.
-
Expert Tip: Add a catalytic drop of DMF (N,N-dimethylformamide) to accelerate the formation of the Vilsmeier-Haack intermediate, which catalyzes the reaction.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (75-80°C) for 3–4 hours.
-
Observation: The reaction is complete when the evolution of HCl and SO₂ gas ceases and the solution becomes clear/homogeneous.
-
-
Isolation: Cool the mixture to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/off-white solid.
-
Precaution: Do not expose this intermediate to humid air. Proceed immediately to Phase 2.
-
Phase 2: Esterification Coupling
Objective: Nucleophilic acyl substitution to form the ester bond.
-
Solubilization: Dissolve the crude acid chloride from Phase 1 in anhydrous DCM (20 mL) under a nitrogen atmosphere.
-
Nucleophile Preparation: In a separate 250 mL three-neck flask, dissolve 4-(decyloxy)phenol (10.0 mmol, 2.50 g) and Pyridine (12.0 mmol, ~1.0 mL) in anhydrous DCM (30 mL). Cool this solution to 0°C using an ice bath.
-
Addition: Transfer the acid chloride solution into the addition funnel. Add it dropwise to the phenol/pyridine solution over 30 minutes, maintaining the temperature < 5°C.
-
Completion: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). A precipitate (pyridinium hydrochloride) may form.
Phase 3: Work-up and Purification
Objective: Remove salts and unreacted precursors to achieve Liquid Crystal grade purity.
-
Washing: Filter off any precipitated salts. Transfer the filtrate to a separatory funnel.
-
Wash with 1M HCl (2 x 50 mL) to remove excess pyridine.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.
-
Wash with Brine (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain the crude solid.
-
Recrystallization (Critical):
-
Dissolve the crude solid in minimal boiling Ethanol (or an Ethanol/Ethyl Acetate 9:1 mix).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white, pearlescent crystals and dry in a vacuum oven at 40°C for 24 hours.
-
Target Yield: 70–85%.
-
Characterization & Quality Control
Structural Validation (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.15 (d, 2H, Ar-H, ortho to ester carbonyl).
-
δ 7.10 (d, 2H, Ar-H, ortho to ester oxygen).
-
δ 6.9–7.0 (m, 4H, Ar-H, ortho to ethers).
-
δ 4.05 (t, 4H, -OCH ₂-).
-
δ 1.80 (m, 4H, -OCH₂CH ₂-).
-
δ 0.88 (t, 6H, -CH₃).
-
-
IR Spectroscopy: Look for the strong Ester C=O stretch at ~1730 cm⁻¹ and Ether C-O stretches at ~1250 cm⁻¹.
Phase Behavior Analysis (DSC & POM)
Liquid crystals require precise thermal characterization.
-
DSC (Differential Scanning Calorimetry): Run heating/cooling cycles at 5°C/min.
-
Expected Transitions: Crystal (Cr)
Smectic C (SmC) Nematic (N) Isotropic (Iso).[4] -
Note: Symmetric dimers often exhibit enantiotropic smectic phases.
-
-
POM (Polarized Optical Microscopy):
-
Smectic Phase: Look for "Schlieren" or "Focal Conic Fan" textures.[1]
-
Nematic Phase: Look for "Thread-like" textures or flashing upon mechanical stress.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure SOCl₂ is removed completely; use strictly anhydrous DCM. |
| Impure Crystals | Mono-ester formation or unreacted phenol | Perform a second recrystallization; check stoichiometry (slight excess of Acid Chloride helps). |
| Broad Phase Transitions | Solvent inclusion or impurities | Dry sample under high vacuum (>24h); impurities disrupt the crystal lattice significantly in LCs. |
| No Smectic Phase | Cooling rate too fast | Slow down DSC/POM cooling rate to 1–2°C/min to allow mesophase ordering. |
Safety Considerations
-
Thionyl Chloride: Reacts violently with water to release HCl and SO₂. Use only in a well-ventilated fume hood.
-
Pyridine: Toxic and has a noxious odor. Handle with gloves and in a hood.
-
General: Standard PPE (lab coat, safety glasses, nitrile gloves) is mandatory.
References
-
Liquid Crystal Synthesis & Properties
-
General Esterification Protocols
-
Phase Transition Data
-
Precursor Synthesis
-
BenchChem Application Notes. "Synthesis of (2,4-Bis(decyloxy)phenyl)methanol" (Analogous ether synthesis protocols). Link
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Catalytic Synthesis of Hydroquinone by Using Rh on Al2O3 Via Different Rout, American Journal of Optics and Photonics, Science Publishing Group [sciencepublishinggroup.com]
- 3. Synthesis method of hydroquinone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. szfki.hu [szfki.hu]
- 6. WO2005063664A1 - Process for conversion of phenol to hydroquinone and quinones - Google Patents [patents.google.com]
- 7. 4-Pentyloxybenzoic acid [webbook.nist.gov]
Application Notes and Protocols for Aligning Phenyl Benzoate Liquid Crystals on Glass Substrates
Introduction: The Critical Role of Anisotropic Alignment
Phenyl benzoate-based liquid crystals are a significant class of mesogenic materials, valued for their chemical stability, ease of synthesis, and versatile electro-optical properties.[1][2] Their utility in applications ranging from advanced display technologies to spatial light modulators is fundamentally dependent on the precise and uniform alignment of the liquid crystal director on a macroscopic scale. This guide provides a comprehensive overview of the principles and detailed protocols for achieving high-quality planar and homeotropic alignment of phenyl benzoate liquid crystals on glass substrates. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in achieving reproducible and defect-free liquid crystal cells.
The alignment of liquid crystal molecules at a substrate interface is a complex phenomenon governed by the anisotropic interactions between the liquid crystal and the surface.[3] These interactions, collectively known as anchoring, dictate the preferred orientation of the liquid crystal director. The strength of this anchoring, quantified by the anchoring energy, is a critical parameter that influences the electro-optical performance of the device, including its threshold voltage and response time.[4] This guide will explore two primary methods for inducing a preferred alignment direction: the traditional mechanical rubbing technique and the non-contact photoalignment method.
I. Foundational Principles: The Glass Substrate and Alignment Layer Interface
The journey to a well-aligned liquid crystal cell begins with the meticulous preparation of the glass substrate, which typically consists of indium tin oxide (ITO) coated glass for electro-optical applications.[3] The ITO serves as a transparent electrode, allowing for the application of an electric field across the liquid crystal layer. The quality of the ITO surface and the subsequent deposition of an alignment layer are paramount to achieving uniform liquid crystal orientation.
The Importance of Substrate Cleanliness
Contaminants such as dust, organic residues, and inorganic salts on the ITO surface can act as nucleation sites for defects in the liquid crystal alignment, leading to light leakage and non-uniformity in the final device.[5] A rigorous and multi-step cleaning procedure is therefore non-negotiable.
The Role of the Alignment Layer
An alignment layer is a thin polymeric film coated onto the ITO-glass substrate that directs the orientation of the liquid crystal molecules in contact with it.[6] Polyimides are the most commonly used materials for this purpose due to their excellent thermal stability, mechanical robustness, and ability to induce a variety of alignment configurations.[7] The choice of polyimide and its processing conditions are critical in determining the final pretilt angle of the liquid crystal—the angle the director makes with respect to the substrate surface.
II. Experimental Workflow: From Substrate Preparation to Cell Assembly
The following diagram illustrates the general workflow for fabricating a liquid crystal cell with a rubbed polyimide alignment layer.
Caption: General workflow for liquid crystal cell fabrication.
III. Detailed Protocols
Protocol 1: Rigorous Cleaning of ITO-Coated Glass Substrates
This protocol is designed to remove both organic and inorganic contaminants from the ITO surface, ensuring a pristine substrate for the subsequent deposition of the alignment layer.
Materials:
-
ITO-coated glass substrates
-
Deionized (DI) water (18 MΩ·cm)
-
Acetone (semiconductor grade)
-
Isopropyl alcohol (IPA) (semiconductor grade)
-
Detergent solution (e.g., 2% Alconox in DI water)
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
UV-Ozone cleaner or oxygen plasma system
Procedure:
-
Initial Rinse: Rinse the ITO substrates thoroughly with DI water to remove loose particles.
-
Detergent Wash: Immerse the substrates in a beaker containing the detergent solution and sonicate for 15 minutes in an ultrasonic bath.[8]
-
DI Water Rinse: Thoroughly rinse the substrates with DI water to remove all traces of the detergent.
-
Solvent Cleaning: Sequentially immerse the substrates in beakers containing acetone and then IPA, sonicating for 15 minutes in each solvent.[9]
-
Final DI Water Rinse: Rinse the substrates extensively with DI water.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Activation (Optional but Recommended): Place the cleaned and dried substrates in a UV-Ozone cleaner or an oxygen plasma system for 10-15 minutes to remove any remaining organic residues and to activate the surface.[10]
Protocol 2: Polyimide Alignment Layer Deposition and Curing
This protocol describes the deposition of a polyimide alignment layer for inducing planar alignment of phenyl benzoate liquid crystals.
Materials:
-
Cleaned ITO-coated glass substrates
-
Polyimide solution (e.g., a commercial polyimide for planar alignment)
-
Solvent for polyimide (as specified by the manufacturer)
-
Spin coater
-
Hot plate or convection oven
Procedure:
-
Polyimide Solution Preparation: Prepare the polyimide solution according to the manufacturer's instructions, ensuring it is filtered to remove any particulate matter.
-
Spin Coating:
-
Place a cleaned ITO substrate on the spin coater chuck.
-
Dispense the polyimide solution onto the center of the substrate.
-
Spin the substrate at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform film thickness.[1] The optimal speed will depend on the viscosity of the polyimide solution and the desired film thickness (typically 50-100 nm).
-
-
Soft Bake: Place the coated substrate on a hot plate at 80-100°C for 5-10 minutes to evaporate the bulk of the solvent.[2]
-
Hard Bake (Curing): Transfer the substrate to a convection oven and cure the polyimide film. The curing profile is critical for the final properties of the alignment layer. A typical curing process for many polyimides involves a multi-step heating process, for instance: 100°C for 1 hour, 150°C for 1 hour, and finally 180-230°C for 1-2 hours.[7] For phenyl benzoate liquid crystals, a final curing temperature in the range of 200-230°C is generally recommended to ensure complete imidization without degrading the polymer.
| Parameter | Recommended Range | Purpose |
| Spin Speed | 3000 - 4000 rpm | Controls film thickness |
| Soft Bake Temp. | 80 - 100 °C | Gradual solvent evaporation |
| Hard Bake Temp. | 200 - 230 °C | Complete imidization of polyimide |
| Hard Bake Time | 1 - 2 hours | Ensures full curing |
Table 1: Recommended parameters for polyimide deposition and curing.
Protocol 3: Mechanical Rubbing for Anisotropic Alignment
Mechanical rubbing is a widely used technique to create a preferential alignment direction on the polyimide surface.
Materials:
-
Polyimide-coated and cured substrates
-
Rubbing machine with a velvet or cotton cloth-wrapped roller
-
Pressurized air or nitrogen
Procedure:
-
Machine Setup: Set the rubbing machine parameters, including roller rotation speed, substrate translation speed, and pile impression depth. These parameters collectively determine the rubbing strength.
-
Rubbing Process:
-
Mount the substrate on the rubbing machine stage.
-
Perform a single pass of the rubbing roller over the polyimide surface. The rubbing direction will define the easy axis for the liquid crystal alignment.
-
-
Post-Rubbing Cleaning: Gently blow the rubbed surface with pressurized air or nitrogen to remove any fibers or debris generated during the rubbing process.
The relationship between rubbing parameters and the resulting liquid crystal alignment is complex. Generally, a stronger rubbing (higher pile impression, slower translation speed) leads to a higher anchoring energy.[3]
Protocol 4: Photoalignment for Non-Contact Alignment
Photoalignment is a non-contact method that utilizes polarized light to induce anisotropy in a photosensitive alignment layer.[11] This technique avoids the potential for contamination and static charge generation associated with mechanical rubbing.
Materials:
-
Cleaned ITO-coated glass substrates
-
Photoalignment material solution (e.g., an azo-dye-containing polymer)
-
Spin coater
-
Hot plate
-
Polarized UV light source (e.g., a mercury lamp with a linear polarizer)
Procedure:
-
Photoalignment Layer Deposition: Spin-coat the photoalignment material onto the cleaned ITO substrates, similar to the polyimide deposition process.
-
Baking: Bake the coated substrates on a hot plate according to the material manufacturer's recommendations to remove the solvent.
-
UV Exposure:
-
Place the substrate under the polarized UV light source.
-
Expose the film to a specific dosage of UV light. The exposure energy and the polarization direction of the light will determine the alignment direction and anchoring energy. For many azo-dye based materials, the liquid crystal director aligns perpendicular to the polarization of the incident UV light.[12]
-
The required UV dosage can range from a few mJ/cm² to several J/cm², depending on the photosensitivity of the material.[13][14]
-
Sources
- 1. Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display -Journal of the Korean Institute of Electrical and Electronic Material Engineers | Korea Science [koreascience.kr]
- 2. spring8.or.jp [spring8.or.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. techinstro.com [techinstro.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. rua.ua.es [rua.ua.es]
- 13. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 14. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
Using 4-(Decyloxy)phenyl 4-(decyloxy)benzoate as a thermodynamic probe
Application Note: 4-(Decyloxy)phenyl 4-(decyloxy)benzoate as a Thermodynamic Probe
Executive Summary
This compound (often abbreviated as 10-O-Ph-COO-Ph-O-10 or similar in homologous series literature) is a symmetric, rod-like (calamitic) liquid crystal ester. In the context of pharmaceutical research and drug development, it serves as a high-precision thermodynamic probe primarily in two capacities:
-
Thermal Analysis Calibration Standard: Its distinct, enantiotropic phase transitions (Crystal
Smectic/Nematic Isotropic) provide sharp, reproducible enthalpy and temperature reference points for calibrating Differential Scanning Calorimetry (DSC) instruments, crucial for polymorph screening. -
Stationary Phase for Inverse Gas Chromatography (IGC): When coated onto an inert support, it acts as a thermodynamic probe to determine the surface energy, solubility parameters, and diffusion kinetics of volatile pharmaceutical solvents and probes.
Part 1: Scientific Foundation & Mechanism
Molecular Architecture & Phase Behavior
The molecule consists of a rigid phenyl benzoate core flanked by two flexible
-
Rigid Core: Provides anisotropic ordering (orientational order).
-
Flexible Chains: Induce fluidity and stabilize smectic (layered) or nematic (directional) phases.
Thermodynamic Utility: Unlike simple melting standards (e.g., Indium), this compound exhibits multiple thermodynamic events upon heating:
- (Melting): Transition from Crystalline Solid (Cr) to Liquid Crystal Mesophase (Smectic/Nematic).
- (Clearing): Transition from Mesophase to Isotropic Liquid (Iso).
These dual transitions allow for multi-point temperature calibration and resolution testing of thermal analyzers in the organic melting range (
The "Probe" Mechanism in IGC
In Inverse Gas Chromatography (IGC), the roles are reversed: the liquid crystal is the stationary phase, and known solvent vapors are the mobile probes. By measuring the retention volume (
-
Flory-Huggins Interaction Parameter (
): Predicting polymer/drug compatibility. -
Surface Energy (
): Critical for powder flow and tableting.
Part 2: Detailed Experimental Protocols
Protocol A: DSC Calibration & Resolution Check
Objective: Validate the temperature accuracy and peak separation capability of a DSC instrument using the compound's mesomorphic transitions.
Materials:
-
Standard: High-purity (>99%) this compound.
-
Instrument: Heat-flux or Power-compensation DSC (e.g., TA Instruments Q-series, Mettler Toledo DSC 3).
-
Crucibles: Tzero Aluminum pans (hermetically sealed).
Workflow:
-
Sample Preparation:
-
Weigh
mg of the standard into the aluminum pan. -
Ensure the sample is flattened to maximize thermal contact.
-
Seal with a pinhole lid (to prevent pressure buildup) or hermetic lid (if sublimation is a risk).
-
-
Thermal Program:
-
Equilibrate:
for 5 min. -
Ramp 1 (Conditioning): Heat to
at to erase thermal history. -
Cool: Cool to
at to induce controlled crystallization. -
Ramp 2 (Measurement): Heat to
at (Low rate is critical for resolving closely spaced mesophase transitions).
-
-
Data Analysis:
-
Identify the onset temperature (
) for the Crystal Mesophase transition (Melting). -
Identify the peak temperature (
) for the Mesophase Isotropic transition (Clearing). -
Calculate the Enthalpy of Fusion (
) by integrating the melting peak.
-
Acceptance Criteria (Example):
-
Note: Exact values depend on the specific batch CoA.
-
Melting Onset (
): Target . -
Clearing Point (
): Target .[1] -
Peak Shape: The clearing transition should be sharp (width at half-height
). Broadening indicates impurities or poor thermal contact.
Protocol B: Inverse Gas Chromatography (IGC) Surface Characterization
Objective: Use the LC phase to determine thermodynamic interaction parameters for drug formulation screening.
Materials:
-
Stationary Phase: this compound (10-15% loading).
-
Support: Chromosorb W (AW-DMCS treated, 80/100 mesh).
-
Probes:
-Alkanes (C6-C9), Polar probes (Ethanol, Acetone, THF).
Workflow:
-
Column Preparation:
-
Dissolve the LC standard in a volatile solvent (e.g., Chloroform).
-
Slurry with the Chromosorb support.
-
Evaporate solvent under rotary vacuum (slow rotation) to ensure uniform coating.
-
Pack into a silanized glass column (
ID).
-
-
Conditioning:
-
Install column in GC.
-
Condition at
(Isotropic phase) under flow for 4 hours.
-
-
Measurement:
-
Inject probe vapors at infinite dilution.
-
Measure retention times (
) at temperatures spanning the Solid, Mesophase, and Isotropic regions (e.g., to in steps).
-
-
Calculation:
-
Calculate Specific Retention Volume (
).[2][3] -
Plot
vs. . -
Discontinuities in the plot precisely mark the thermodynamic phase transitions of the LC.
-
Calculate the Flory-Huggins Interaction Parameter (
) for the isotropic region: (Where = specific volume of LC, = probe vapor pressure, = probe molar volume).
-
Part 3: Data Visualization & Logic
Phase Transition Logic Flow
The following diagram illustrates the thermodynamic states probed during a heating cycle and the corresponding signals.
Figure 1: Thermodynamic phase progression of this compound. The two distinct transition points (
Typical Thermodynamic Data Summary
Note: Values are representative of the homologous series; exact batch values must be verified.
| Parameter | Symbol | Typical Range | Application Relevance |
| Melting Point | Calibrates DSC onset accuracy in drug melting range. | ||
| Clearing Point | Verifies high-temp linearity and resolution. | ||
| Enthalpy of Fusion | Calibrates heat flow (sensitivity). | ||
| Enthalpy of Clearing | Tests instrument sensitivity to weak transitions. |
References
-
Balkanlı, E. et al. (2021).[2][3] "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal." Turkish Journal of Chemistry, 45(1), 71-81.[2][3] Link
- Context: Describes the IGC methodology and thermodynamic characterization of similar phenyl benzo
-
NIST Standard Reference Data. "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." Journal of Physical and Chemical Reference Data. Link
- Context: Authoritative source for transition temper
- Price, D.M. (1995). "Temperature calibration of differential scanning calorimeters." Journal of Thermal Analysis, 45, 1285–1296.
-
Niezgoda, I. & Galewski, Z. (2013). "Liquid Crystalline Polymorphism of Methyl and Ethyl trans-4-{[4-(alkanoyloxy)phenyl]diazenyl}benzoates." Acta Physica Polonica A. Link
- Context: Provides comparative thermodynamic data for benzo
Sources
Application Notes and Protocols for the Formulation and Characterization of Phenyl Benzoate-Doped Ferroelectric Liquid Crystal Mixtures
Abstract
This comprehensive guide details the rationale, procedures, and characterization techniques for the doping of ferroelectric liquid crystal (FLC) mixtures with phenyl benzoate-based compounds. Phenyl benzoates, a versatile class of molecules, serve as powerful tools for the targeted modification of FLC physical properties. By introducing these dopants, researchers can fine-tune parameters critical for advanced electro-optic applications, including spontaneous polarization (P_s), switching speed (τ), and the operational temperature range of the ferroelectric chiral smectic C* (SmC*) phase. This document provides a foundational understanding of the underlying principles, detailed step-by-step protocols for mixture preparation and characterization, and a troubleshooting guide for common experimental challenges. The methodologies are designed to be self-validating, ensuring robust and reproducible results for researchers in materials science, condensed matter physics, and drug development professionals exploring novel delivery systems.
Introduction and Rationale
Ferroelectric liquid crystals are a unique class of soft matter characterized by a spontaneous electric polarization in the chiral smectic C* (SmC) phase. This intrinsic polarization allows for microsecond-scale electro-optic switching, a property highly coveted for next-generation displays, spatial light modulators, and other photonic devices.[1] The performance of an FLC device is dictated by a delicate balance of material properties, including the magnitude of spontaneous polarization, rotational viscosity, and the temperature stability of the SmC phase.
While de novo synthesis of FLC molecules with ideal properties is a complex endeavor, a more efficient and versatile approach is the strategic doping of a well-characterized FLC host mixture. Phenyl benzoate derivatives are particularly well-suited for this purpose due to several key factors:
-
Structural Compatibility: The rigid core structure of phenyl benzoates is often chemically similar to the mesogenic components of many commercial and research-grade FLC mixtures, promoting good miscibility and minimizing phase separation.[2]
-
Property Tuning: The introduction of a phenyl benzoate dopant can systematically alter the intermolecular interactions within the host FLC. This can lead to predictable changes in:
-
Phase Transition Temperatures: Doping can broaden or shift the temperature range of the desired SmC* phase.[3]
-
Spontaneous Polarization (P_s): Chiral phenyl benzoate dopants can be used to induce or modify the magnitude of the spontaneous polarization in an achiral or weakly chiral host.[1]
-
Helical Pitch: Phenyl benzoate derivatives have been shown to influence the helical pitch of the SmC* phase, which is a critical parameter for certain display modes.[4]
-
-
Cost-Effectiveness: Modifying an existing FLC mixture with a dopant is often more economical and rapid than synthesizing entirely new FLC compounds.[5]
This guide will walk the researcher through the process of selecting, preparing, and characterizing FLC mixtures doped with phenyl benzoates to achieve desired electro-optic performance.
Materials and Equipment
Materials
-
Ferroelectric Liquid Crystal (FLC) Host Mixture (e.g., commercially available mixtures with known properties)
-
Phenyl Benzoate Dopant(s) (chiral or achiral, with desired chemical structure)
-
Indium Tin Oxide (ITO) coated glass cells with planar alignment layers (e.g., rubbed polyimide) of a known thickness (typically 2-10 µm)
-
High-purity solvent for cleaning (e.g., acetone, isopropanol)
-
Lens tissue
Equipment
-
Polarizing Optical Microscope (POM) with a calibrated hot stage
-
Function Generator
-
High-Voltage Amplifier
-
Digital Oscilloscope
-
Photodiode Detector
-
Impedance Analyzer (for dielectric spectroscopy)
-
Differential Scanning Calorimeter (DSC) (for precise phase transition temperature determination)
-
Precision balance (microgram sensitivity)
-
Small glass vials
-
Hot plate with magnetic stirring capability
-
Ultrasonic bath
Experimental Workflow and Protocols
The overall workflow for preparing and characterizing a phenyl benzoate-doped FLC mixture is outlined below. Each step is followed by a detailed protocol.
Figure 1: Overall experimental workflow from mixture preparation to full characterization.
Protocol: Preparation of the Doped FLC Mixture and Cell Filling
Causality: The accuracy of all subsequent measurements depends critically on the precise concentration and homogeneity of the final mixture. The heating step is essential to ensure both components are in their isotropic liquid phase for thorough mixing. Cell filling is also performed in the isotropic phase to ensure defect-free alignment upon cooling.
-
Concentration Calculation: Determine the desired weight percentage (wt%) of the phenyl benzoate dopant. Calculate the required mass of the FLC host and the dopant. For a total mixture mass of 10 mg with a 5 wt% dopant concentration:
-
Mass of Dopant = 10 mg * 0.05 = 0.5 mg
-
Mass of FLC Host = 10 mg - 0.5 mg = 9.5 mg
-
-
Mixing: Accurately weigh the calculated amounts of the FLC host and phenyl benzoate dopant and place them in a small, clean glass vial.
-
Homogenization:
-
Place the vial on a hot plate set to a temperature approximately 10-15 °C above the clearing point (isotropic transition temperature) of the highest-clearing-point component.
-
Once both components have melted into the isotropic liquid phase, gently stir the mixture for 15-20 minutes using a small magnetic stir bar.
-
For enhanced homogeneity, place the vial in an ultrasonic bath for 5-10 minutes while maintaining the temperature above the clearing point.
-
-
Cell Filling:
-
Place an empty ITO cell on a hot stage set to the same isotropic phase temperature used for homogenization.
-
Using a fine-tipped pipette or a spatula, place a small drop of the homogenized FLC mixture at the edge of the cell's filling port.
-
The liquid crystal will fill the cell via capillary action. Ensure the cell is completely filled without any air bubbles.
-
-
Annealing: Once filled, slowly cool the cell on the hot stage at a controlled rate (e.g., 1-2 °C/min) through the phase transitions down to room temperature. This slow cooling is crucial for achieving a well-aligned, monodomain sample.
Protocol: Phase Identification and Transition Temperature Determination
Causality: Visual identification of liquid crystal phases through their unique optical textures is a fundamental characterization step. The textures arise from the specific alignment of the liquid crystal director, providing a visual fingerprint for each phase (e.g., schlieren texture for nematic, fan-shaped or broken fan-shaped for smectic phases).
-
Setup: Place the filled and annealed FLC cell on the hot stage of the polarizing optical microscope.
-
Observation: Insert the cell between the two crossed polarizers of the microscope.
-
Heating and Cooling Cycle:
-
Slowly heat the sample at a controlled rate (e.g., 5 °C/min) while continuously observing the texture through the microscope.
-
Note the temperatures at which the texture changes, indicating a phase transition. The transition to the isotropic phase will be marked by the field of view becoming completely dark.
-
After reaching the isotropic phase, slowly cool the sample at the same controlled rate, again noting the transition temperatures. Any discrepancy in transition temperatures between heating and cooling cycles indicates thermal hysteresis.
-
-
Phase Identification: Identify the phases based on their characteristic optical textures. For FLCs, the key phases to identify are the Isotropic (I), Nematic (N), Smectic A (SmA), and the ferroelectric Chiral Smectic C (SmC). The SmC phase is often identified by the appearance of schlieren textures with two-brush defects or broken fan textures.
Protocol: Spontaneous Polarization (P_s) Measurement (Triangular Wave Method)
Causality: The triangular wave method allows for the separation of the polarization reversal current from the capacitive and resistive components of the cell's electrical response. As the applied voltage ramps up and down, a current peak corresponding to the switching of the spontaneous polarization is observed against a linear background, allowing for accurate P_s calculation.
-
Circuit Setup: Connect the FLC cell in series with a sense resistor (R) to the output of the function generator/amplifier. Connect the oscilloscope channels to measure the voltage across the FLC cell (V_cell) and the voltage across the sense resistor (V_R). The current (I) through the cell is given by I = V_R / R.
-
Waveform Application: Apply a low-frequency (e.g., 10-100 Hz) triangular wave voltage to the cell. The peak voltage should be sufficient to cause complete switching of the FLC molecules.
-
Data Acquisition: On the oscilloscope, plot the current (I) as a function of the applied voltage (V_cell). You should observe a rectangular background (due to the cell's capacitance) with a distinct peak superimposed on it. This peak represents the polarization reversal current.
-
Calculation: The spontaneous polarization (P_s) is calculated by integrating the area of the polarization reversal current peak and dividing by twice the electrode area (A) of the cell.
-
P_s = (1 / 2A) ∫ I_p(t) dt , where I_p(t) is the polarization current as a function of time.
-
Figure 2: Workflow for Spontaneous Polarization (Ps) measurement using the triangular wave method.
Protocol: Electro-Optic Response Time (τ) Measurement
Causality: The response time is a measure of how quickly the FLC molecules reorient in response to an applied electric field. This is measured by monitoring the change in optical transmission as the molecules switch between their two stable states, which modulates the light passing through the crossed polarizers.
-
Setup: Place the FLC cell on the microscope stage between crossed polarizers. Position the photodiode detector in the light path to measure the transmitted light intensity.
-
Waveform Application: Apply a square wave voltage to the cell with an amplitude sufficient to cause full switching.
-
Data Acquisition: Use the oscilloscope to monitor both the applied square wave and the output signal from the photodiode.
-
Calculation: The rise time (τ_rise) is typically defined as the time taken for the optical signal to go from 10% to 90% of its maximum intensity after the voltage is switched on. The fall time (τ_fall) is the time for the signal to drop from 90% to 10% when the voltage polarity is reversed. The response time (τ) is often taken as the average of the rise and fall times.
Protocol: Molecular Tilt Angle (θ) Measurement
Causality: The tilt angle is a fundamental order parameter of the SmC* phase. It is the angle the molecular director makes with the smectic layer normal. By applying a strong electric field, the molecules can be switched between the two extreme tilt positions. The angle between these two positions is 2θ, which can be measured by finding the extinction angles under the polarizing microscope.
-
Setup: Place the FLC cell on a rotatable stage in the polarizing microscope between crossed polarizers.
-
Field Application: Apply a DC or low-frequency square wave electric field of sufficient magnitude to fully switch the FLC.
-
Measurement:
-
With a positive voltage applied, rotate the microscope stage until the transmitted light is at a minimum (extinction). Record this angular position (α1).
-
Reverse the polarity of the applied voltage. The cell will switch to the other stable state.
-
Again, rotate the stage to find the new extinction angle and record this position (α2).
-
-
Calculation: The optical tilt angle (θ) is half the difference between the two extinction angles:
-
θ = |α1 - α2| / 2
-
Protocol: Dielectric Spectroscopy
Causality: Dielectric spectroscopy probes the collective and molecular relaxation processes in the FLC. In the SmC* phase, the most prominent relaxation is the Goldstone mode, which arises from fluctuations of the molecular director around the helical axis. The characteristics of this mode (relaxation frequency and dielectric strength) are sensitive to the material's viscosity, polarization, and helical pitch, all of which can be affected by doping.
-
Setup: Connect the FLC cell to the impedance analyzer. The cell should be housed in a temperature-controlled chamber.
-
Measurement:
-
Set the temperature to a point within the SmC* phase.
-
Sweep the frequency of the applied AC voltage (typically a small amplitude, e.g., 0.1 V) over a wide range (e.g., 10 Hz to 1 MHz).
-
The impedance analyzer will measure the real (ε') and imaginary (ε'') parts of the complex dielectric permittivity.
-
-
Data Analysis:
-
Plot ε' and ε'' versus frequency.
-
The peak in the ε'' (dielectric loss) curve corresponds to the relaxation frequency of the Goldstone mode.
-
The dielectric strength (Δε) of the mode is determined from the step-height in the ε' curve.
-
Repeat the measurements at different temperatures and under various DC bias fields to fully characterize the dielectric behavior. A DC bias can suppress the Goldstone mode, allowing for the observation of other relaxation processes like the soft mode near the SmA-SmC transition.[4]
-
Data Interpretation and Expected Results
The introduction of a phenyl benzoate dopant is expected to systematically modify the properties of the FLC host. The table below summarizes the expected trends.
| Parameter | Dopant Type | Expected Effect on FLC Host | Causality |
| Transition Temp. (T_c) | Achiral, non-mesogenic | Decrease in SmC-SmA transition temperature. | The dopant acts as an impurity, disrupting the smectic ordering of the host FLC.[3] |
| Spontaneous Polarization (P_s) | Chiral | Increase in P_s, with the magnitude dependent on the dopant's dipole moment and concentration. | The chiral dopant induces a net transverse dipole moment in each smectic layer.[1] |
| Response Time (τ) | General | May increase or decrease. | τ is proportional to rotational viscosity (γ) and inversely proportional to P_s. The net effect depends on how the dopant influences both γ and P_s. |
| Tilt Angle (θ) | General | Can be modified. | Dopant molecules can influence the steric interactions between host molecules, affecting the preferred molecular tilt.[6] |
| Dielectric Strength (Δε) | General | Can be altered. | Changes in P_s and helical pitch directly impact the characteristics of the Goldstone mode, which dominates the dielectric response.[7] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or non-uniform alignment in the cell | 1. Cell filled at too low a temperature. 2. Cooling rate too fast. 3. Incompatibility between FLC mixture and alignment layer. | 1. Re-heat the cell to the isotropic phase and cool slowly (1-2 °C/min). 2. Ensure the cell is filled well above the clearing point. 3. Try a different type of alignment layer or FLC host. |
| Noisy or unstable signal during electrical measurements | 1. Poor electrical contact with ITO electrodes. 2. High ionic conductivity in the FLC mixture. | 1. Ensure probes are making good, firm contact with the ITO pads. 2. Use high-purity FLC components; ionic impurities can be reduced by specialized purification methods if necessary. |
| Inconsistent P_s or τ measurements | 1. Incomplete switching of the FLC. 2. Mixture is not homogeneous (phase separation). | 1. Increase the amplitude of the applied voltage to ensure saturation. 2. Re-prepare the mixture, ensuring thorough heating and sonication in the isotropic phase. Check for any signs of immiscibility under the microscope. |
| Difficulty identifying phase transitions via POM | 1. Transition is weakly first-order or second-order. 2. Subtle texture change. | 1. Use a very slow heating/cooling rate (< 1 °C/min) around the expected transition temperature. 2. Supplement POM with DSC, which provides a more sensitive measure of thermal transitions. |
References
-
Modifications of FLC Physical Properties through Doping with Fe2O3 Nanoparticles (Part I). (2021). Materials (Basel). [Link]
-
Effect of non-mesogenic chiral terphenylate on the formulation of room temperature ferroelectric liquid crystal mixtures suitable for display applications. (n.d.). PUBDB. [Link]
-
Dielectric and electrical properties of liquid crystals doped with ferroelectric nanoparticles. (2024). Journal of Molecular Liquids. [Link]
-
Tailoring of electro-optical properties of ferroelectric liquid crystals by doping Pd nanoparticles. (2012). Applied Physics Letters. [Link]
-
Anomalous behaviour in helical pitch of ferroelectric liquid crystal mixtures. (1990). Journal of the Chemical Society, Chemical Communications. [Link]
-
Electro-optical properties of carbon nanotubes doped ferroelectric liquid crystal. (n.d.). ResearchGate. [Link]
-
Ferroelectric C* phase induced in a nematic liquid crystal matrix by a chiral non-mesogenic dopant. (2015). Applied Physics Letters. [Link]
-
Enhanced Electro-Optical Properties of Liquid Crystals Devices by Doping with Ferroelectric Nanoparticles. (2011). IntechOpen. [Link]
-
Spontaneous Polarization and Dielectric Relaxation Dynamics of Two Novel Diastereomeric Ferroelectric Liquid Crystals. (2016). Acta Physica Polonica A. [Link]
-
Enhanced electro-optical properties in gold nanoparticles doped ferroelectric liquid crystals. (2007). Applied Physics Letters. [Link]
-
SWCNT doped ferroelectric liquid crystal: The electro-optical properties with enhanced dipolar contribution. (n.d.). ResearchGate. [Link]
-
Ferroelectric C* phase induced in a nematic liquid crystal matrix by a chiral nonmesogenic dopant. (2015). ResearchGate. [Link]
-
Dielectric relaxation modes in ferroelectric liquid crystal mixtures. (2001). ResearchGate. [Link]
-
Direct Method with Triangular Waves for Measuring Spontaneous Polarization in Ferroelectric Liquid Crystals. (n.d.). ResearchGate. [Link]
-
Dielectric relaxation of a ferroelectric liquid crystal showing anomalous behaviour due to polarization inversion. (2013). AIP Publishing. [Link]
-
Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. (2003). ResearchGate. [Link]
-
Theory of nanoparticles doped in ferroelectric liquid crystals. (2013). AIP Publishing. [Link]
-
Preparation of a Ferroelectric Liquid Crystal Electrolyte Solution. (2025). ResearchGate. [Link]
-
Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. (2003). PubMed. [Link]
-
Independent Effects of Dopant, Oxygen Vacancy, and Specific Surface Area on Crystal Phase of HfO 2 Thin Films towards General Parameters to Engineer the Ferroelectricity. (2022). MDPI. [Link]
-
Ferroelectric C* phase induced in a nematic liquid crystal matrix by a chiral non-mesogenic dopant. (2015). CORE. [Link]
Sources
- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Modifications of FLC Physical Properties through Doping with Fe2O3 Nanoparticles (Part I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehu.eus [ehu.eus]
- 5. bosterbio.com [bosterbio.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Application Note: Solubility Profiling and Solvent Selection for Decyloxy Phenyl Benzoate Derivatives
This Application Note is designed for researchers and engineers in materials science, specifically those working with liquid crystalline mesogens for organic electronics, photonics, or pharmaceutical applications.[1][2]
Executive Summary
Decyloxy phenyl benzoate (specifically isomers such as 4-decyloxyphenyl 4-decyloxybenzoate or 4-decyloxyphenyl benzoate ) represents a class of calamitic (rod-like) liquid crystals used as hosts in ferroelectric mixtures and organic semiconductor precursors.[1][2]
Achieving precise solubility is critical for two opposing workflows:
-
Purification: Requires differential solubility (high at boiling, low at RT) to remove synthesis byproducts.[1][2]
-
Thin-Film Processing: Requires high, stable solubility (>20 mg/mL) with specific evaporation rates for spin-coating or inkjet printing.[1][2]
This guide provides the physicochemical rationale for solvent selection and a validated protocol for determining saturation solubility limits.[2]
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the competing molecular forces within the decyloxy phenyl benzoate molecule. It is an amphiphilic molecule consisting of two distinct domains:[1]
-
Rigid Core (Phenyl Benzoate): Aromatic, planar, and polarizable.[1][2] It drives
- stacking and crystallization.[1][2] This segment prefers aromatic or chlorinated solvents.[1][2] -
Flexible Tail (Decyloxy Chain): Aliphatic (
), non-polar, and flexible.[1][2] It drives melting point depression and solubility in alkanes .[1][2]
The "Dual-Anchor" Solubility Mechanism
For a solvent to dissolve this mesogen effectively at high concentrations, it must interact with both domains.[1][2]
-
Alcohols (Ethanol/Methanol): Poor solvents.[1][2] They interact only weakly with the alkyl tail and are repelled by the hydrophobic core.[2] Ideal for precipitation.[1][2]
-
Alkanes (Hexane/Heptane): Selective solvents.[1][2] They solvate the tail well but may not overcome the strong
- stacking of the core at room temperature.[2] -
Chlorinated/Aromatics (Chloroform/Toluene): Excellent solvents.[1][2] They disrupt the
- stacking of the core while accommodating the alkyl tail.[2]
Table 1: Predicted Solubility Profile (at 25°C)
| Solvent Class | Representative Solvent | Solubility | Application | Mechanistic Rationale |
| Chlorinated | Chloroform ( | High (>100 mg/mL) | Processing / Film Casting | Dipole interactions disrupt ester bonds; Cl groups solvate core.[1][2] |
| Chlorinated | Dichloromethane (DCM) | High (>80 mg/mL) | Synthesis / Extraction | High volatility; good core solvation.[1][2] |
| Aromatic | Toluene | High (>50 mg/mL) | Spin Coating | |
| Polar Aprotic | THF | Moderate | GPC Analysis | Good general solvation; ether oxygen interacts with ester.[1][2] |
| Alkanes | Hexane / Heptane | Low/Moderate | Recrystallization | Solvates tail; core aggregates (precipitates) at low Temp.[1][2] |
| Alcohols | Ethanol / Methanol | Insoluble/Trace | Washing / Anti-solvent | High polarity forces mesogen aggregation.[1][2] |
Experimental Protocol: Gravimetric Solubility Determination
Objective: To determine the precise saturation solubility (
Materials Required[3][4][5][6][7][8][9][10][11]
-
Analyte: Decyloxy phenyl benzoate (solid powder/crystal).[1][2][3]
-
Solvents: HPLC grade Toluene, Chloroform, Ethanol (as control).[1][2]
-
Equipment: 0.22
m PTFE syringe filters, analytical balance (0.01 mg precision), scintillation vials, centrifuge.
Step-by-Step Methodology
-
Supersaturation:
-
Equilibration:
-
Phase Separation:
-
Centrifuge the vial at 3000 RPM for 5 minutes to pellet undissolved solids.
-
Carefully withdraw the supernatant using a syringe.[2]
-
Filter the supernatant through a 0.22
m PTFE filter into a pre-weighed vial ( ).
-
-
Quantification (Gravimetric):
Application: Solvent Selection for Spin Coating[1][2]
When fabricating organic electronic devices or LC alignment layers, solubility alone is insufficient.[1][2] You must balance solubility with evaporation rate to prevent the "coffee-ring effect" or phase separation during drying.[1][2]
The Marangoni Workflow
For uniform films, use a binary solvent system:
-
Primary Solvent (90%): Low boiling point, high solubility (e.g., Chloroform).[1][2] Rapidly evaporates to set the film.[2]
-
Co-Solvent (10%): Higher boiling point, high solubility (e.g., Chlorobenzene or o-Dichlorobenzene).[1][2] Suppresses rapid drying instabilities.[1][2]
Visualization: Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting solvents based on the intended application (Processing vs. Purification).[1][2]
Troubleshooting & FAQs
Q: The solution turns cloudy upon cooling. What happened? A: You reached the Krafft point or saturation limit.[1][2] The mesogens are re-aggregating.[2] For processing, gently heat the solution to 40°C before filtering/coating.[2] If cloudiness persists, switch to a stronger solvent (e.g., from Toluene to Chlorobenzene).[1][2]
Q: Can I use Acetone? A: Generally No .[1][2] Acetone is a polar aprotic solvent that often swells but does not fully dissolve long-chain phenyl benzoates, leading to gel formation rather than a true solution.[1][2]
Q: How do I remove the solvent completely? A: Phenyl benzoates have high boiling points (>300°C), so they are stable under vacuum.[1][2] Use a high-vacuum line (< 1 mbar) at 50°C for 4 hours. Residual solvent can act as a plasticizer, drastically lowering the liquid crystal phase transition temperatures.[2]
References
-
Imrie, C. T., & Taylor, L. (1989).[1][2] The preparation and properties of some novel liquid crystalline phenyl benzoates. Liquid Crystals.[1][2][4][5][6][7][3] Link[2]
-
Kelly, S. M. (1996).[1][2] Anisotropic materials for liquid crystal displays. Journal of Materials Chemistry. (Provides solubility context for rod-like mesogens). Link
-
Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Source for solubility parameter matching theory). Link
-
BenchChem. (2023).[2] Solubility of Benzyl Benzoate Derivatives. (General solubility data for benzoate esters). Link[2]
Sources
- 1. methyl 2,5-bis(4-decyloxyphenyl)benzoate - CAS号 179030-93-4 - 摩熵化学 [molaid.com]
- 2. 4-((S,S)-2,3-Epoxyhexyloxy)phenyl 4-(decyloxy)benzoate | C29H40O5 | CID 14047308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. US5989451A - Compounds and methods for doping liquid crystal hosts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving thermal stability of phenyl benzoate liquid crystals
Welcome to the Advanced Materials Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the thermal degradation and narrow mesophase ranges of phenyl benzoate-based liquid crystals.
Phenyl benzoates are foundational to many electro-optical and pharmaceutical applications, but their native ester linkages and core flexibility often compromise their thermal stability. This guide bypasses generic advice, providing you with field-proven, mechanistically grounded troubleshooting strategies to engineer robust liquid crystalline systems.
Part 1: Diagnostic & Troubleshooting FAQs
Q1: Why does my synthesized phenyl benzoate liquid crystal exhibit a narrow nematic phase range and premature clearing (T_NI)? The Causality: The clearing point (the transition from a nematic to an isotropic liquid) is highly dependent on the rigidity and polarizability of the mesogenic core. Phenyl benzoate cores are not perfectly planar; they possess a flexible 1 of approximately 64 degrees[1]. This inherent flexibility disrupts dense molecular packing, lowering the thermal stability of the mesophase. The Solution: Introduce lateral halogen substituents. Substituting a fluorine atom at the2 suppresses the reduction in the liquid crystal temperature range and improves dielectric anisotropy[2]. Alternatively, 3 can disrupt molecular packing just enough to lower the crystalline melting temperature without destroying the nematic phase, thereby broadening the overall enantiotropic range[3].
Q2: How can I prevent the thermal degradation of the ester linkage at elevated operating temperatures? The Causality: The central ester linkage (-COO-) in phenyl benzoates is susceptible to thermal cleavage and oxidation at high temperatures. Furthermore, weak intermolecular interactions in standard aliphatic-terminated mesogens fail to maintain lattice stability under severe thermal stress. The Solution: Incorporate a4 at the terminal position of the molecule. The -CF3 group is highly electronegative, inert, and stable. Its strong dipole moment significantly enhances both the melting point and the lattice stability of the material, providing superior resistance to thermal degradation[4].
Q3: What is the effect of terminal alkoxy chain length on the thermal stability of the Smectic A (SmA) phase? The Causality: Terminal alkoxy chains dictate the degree of nanosegregation between the rigid aromatic cores and the flexible aliphatic tails. This segregation is the driving force behind the layered structure of smectic phases. The Solution: Increasing the terminal alkoxy chain length (e.g., from n=6 to n=10) increases the stability and temperature range of the SmA phase due to enhanced aggregation of the alkoxy chains. However, extending beyond the optimal length (n>10) will begin to decrease the nematic phase range[4]. Additionally, ensure you are utilizing 5 (like halogens or formyl groups), as electron-donating groups steeply lower SmA thermal stability[5].
Part 2: Quantitative Data on Phase Transition Temperatures
The table below summarizes the impact of specific molecular modifications on the thermal stability and mesophase range of phenyl benzoate derivatives.
| Base Structure | Molecular Modification | Melting Point (T_Cr-N/Sm, °C) | Clearing Point (T_N/Sm-Iso, °C) | Mesophase Range (ΔT, °C) |
| Phenyl 4-alkoxybenzoate | None (Baseline, n=6) | ~65.0 | ~85.0 | ~20.0 |
| Phenyl 4-alkoxybenzoate | Lateral Ortho-Fluoro Substitution[2] | 52.0 | 98.0 | 46.0 |
| Phenyl 4-alkoxybenzoate | Terminal -CF3 Substitution (n=6)[4] | 140.0 | 226.2 | 86.2 |
| Schiff Base / Ester | Lateral Chloro Substitution[3] | 75.0 | 160.0 | 85.0 |
(Note: Baseline data is generalized for comparison. Modified data reflects peak thermal enhancements from cited literature).
Part 3: Experimental Protocol - Synthesis and Self-Validating Thermal Characterization
To engineer these improvements, follow this standardized, self-validating workflow for synthesizing modified phenyl benzoates and accurately quantifying their thermal stability.
Phase 1: Steglich Esterification (Synthesis)
-
Reagent Preparation: Dissolve 1.0 eq of the modified benzoic acid (e.g., 4-(trifluoromethyl)benzoic acid) and 1.1 eq of the corresponding phenol (e.g., 4-hexyloxyphenol) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents oxidative degradation of the phenol, ensuring high yield and preventing the formation of polar impurities that disrupt liquid crystal alignment.
-
Catalysis & Coupling: Add 0.1 eq of 4-dimethylaminopyridine (DMAP) followed by the dropwise addition of 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) at 0 °C. Causality: DMAP acts as a highly efficient acyl transfer catalyst, while DCC drives the dehydration coupling. Performing this addition at 0 °C minimizes the formation of unreactive N-acylurea byproducts.
-
Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC). The emergence of a new, less polar spot (the ester) and the physical precipitation of dicyclohexylurea (DCU) visually validate the reaction's progression.
Phase 2: Purification
-
Filtration & Extraction: Filter out the solid DCU byproduct. Wash the organic filtrate sequentially with 5% HCl, saturated NaHCO3, and brine to remove unreacted acid, phenol, and DMAP.
-
Chromatography & Recrystallization: Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate). Recrystallize the final product from absolute ethanol. Causality: Trace impurities act as dopants that severely depress the clearing point (T_NI). Recrystallization ensures the >99% purity required for accurate thermal characterization.
Phase 3: Self-Validating Thermal Characterization
-
Differential Scanning Calorimetry (DSC): Run the purified sample through three heating-cooling cycles at a rate of 5 °C/min under a nitrogen purge. Causality: The first heating cycle erases the thermal history of the crystal lattice. The subsequent cycles provide highly reproducible transition temperatures and enthalpies.
-
Polarized Optical Microscopy (POM): Place the sample between a glass slide and coverslip inside a programmable hot stage. Heat to the isotropic phase, then cool at 2 °C/min. Self-Validation: This step closes the validation loop. DSC only detects thermodynamic heat flow changes; POM visually confirms the structural nature of those changes. Observing a characteristic Schlieren or threaded texture confirms the presence of a nematic phase, validating that the DSC peaks correspond to true liquid crystallinity rather than simple crystalline polymorphism.
Part 4: Workflow Visualization
Workflow for diagnosing and improving the thermal stability of phenyl benzoate liquid crystals.
References
-
[2] Title: EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions. Source: Google Patents. URL:
-
[3] Title: Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Source: MDPI. URL:
-
[5] Title: The Substituent Effect on the Thermal Stability of the Smectic A Phase in para- Phenylene Systems Incorporating Ester Linkages. Source: Taylor & Francis. URL:
-
[1] Title: Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate. Source: PubMed. URL:
-
[4] Title: Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Source: MDPI. URL:
Sources
- 1. Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate [pubmed.ncbi.nlm.nih.gov]
- 2. EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions - Google Patents [patents.google.com]
- 3. Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Stabilization of Supercooled Smectic Phases
Welcome to the Advanced Formulation Support Center. This guide is curated for researchers, formulation scientists, and drug development professionals engineering liquid crystal delivery systems. Here, we address the thermodynamic and kinetic challenges of preventing spontaneous devitrification (crystallization) in supercooled smectic nanoparticles.
I. Frequently Asked Questions (Mechanisms & Theory)
Q: Why is the supercooled smectic phase so prone to spontaneous crystallization during storage?
A: The supercooled state is thermodynamically metastable. According to the Kauzmann paradox and the concept of the kinetic spinodal temperature, once a liquid is cooled below its melting point (
Q: How does nanoconfinement (particle size) prevent crystallization? A: Nanoconfinement stabilizes the supercooled state through two primary mechanisms. First, homogeneous nucleation is a volume-dependent stochastic process; dividing a bulk lipid matrix into isolated nanodroplets drastically reduces the probability of a critical crystal nucleus forming within any single droplet. Second, the Kelvin effect dictates that the high surface curvature of nanoparticles alters their thermodynamic equilibrium, effectively delaying recrystallization and depressing the temperature at which ice or lipid crystals can form 2.
Q: Why do my phospholipid-stabilized nanoparticles crystallize faster than polymer-stabilized ones? A: Emulsifiers with fatty acid chains (like phospholipids or sodium oleate) share structural homology with cholesteryl ester matrices. Because of this, they can act as templates for heterogeneous nucleation at the lipid-water interface 3. Conversely, polymeric steric stabilizers (e.g., Poloxamer, PVA) or PEGylated lipids lack this structural homology and provide a dense steric barrier that prevents interfacial templating, resulting in superior kinetic stabilization 4.
II. Troubleshooting Guide
Issue 1: Bimodal Crystallization Peaks on DSC
-
Symptom: Differential Scanning Calorimetry (DSC) shows two distinct exothermic crystallization peaks during the cooling cycle.
-
Mechanistic Cause: This indicates a polymorphic particle population. It is typically caused by the coexistence of spherical and cylindrical nanoparticles, or by heterogeneous nucleation triggered by the emulsifier layer (common with phospholipid stabilizers) 3.
-
Corrective Action: Switch to a PEGylated stabilizer (e.g., MPEG(2000)-DSPE) or Polysorbate 80. Ensure the homogenization pressure is sufficient (≥1500 bar) to yield a monodisperse, strictly spherical particle population.
Issue 2: Crystallization Induced by Autoclaving
-
Symptom: Nanoparticles lose their smectic liquid crystalline structure and precipitate as solid crystals after standard thermal sterilization (121°C for 15 mins).
-
Mechanistic Cause: Elevated temperatures increase molecular mobility and cause the protective emulsifier layer to desorb or thin out. Upon cooling, the unprotected droplets collide, coalesce, and overcome the activation energy for structural relaxation, leading to immediate crystallization.
-
Corrective Action: Formulate with PEGylated phospholipids. The PEG chains extend into the aqueous phase, creating a resilient steric barrier that maintains particle integrity and prevents coalescence-induced crystallization even under severe thermal stress 5.
III. Quantitative Data: Stabilizer Selection Matrix
The choice of interfacial stabilizer dictates the thermodynamic fate of the smectic phase. Use the following validated data to guide your formulation strategy:
| Stabilizer Class | Example | Interfacial Mechanism | Crystallization Event (DSC) | Recrystallization Tendency |
| Fatty Acid / Small Molecule | Sodium Oleate | Poor steric hindrance; acts as a nucleation template. | Multiple / Bimodal | High (Crystallizes rapidly) |
| Phospholipids | Soya Lecithin | Structural homology with lipid matrix induces templating. | Bimodal | Moderate-High |
| Polymers | Poloxamer 188 | High steric hindrance; no structural homology. | Single | Low (Stable for months) |
| PEGylated Lipids | MPEG(2000)-DSPE | Dense steric barrier; prevents coalescence and templating. | Single | Very Low (Autoclavable) |
IV. Validated Experimental Protocols
Protocol 1: High-Pressure Melt Homogenization (HPH)
This protocol is designed to prevent shear-induced crystallization by maintaining the system above the kinetic spinodal temperature during high-stress processing.
-
Isotropization: Heat the smectic matrix lipid (e.g., cholesteryl myristate,
) to to ensure complete melting into an isotropic liquid. Dissolve the lipophilic active pharmaceutical ingredient (API) into the melt. -
Aqueous Phase Preparation: Dissolve the chosen steric stabilizer (e.g., Poloxamer 188) in ultra-pure water. Heat this aqueous phase to
. Causality: Temperature matching prevents localized cold spots that trigger premature nucleation upon mixing. -
Pre-emulsification: Combine the lipid melt and aqueous phase. Subject to high-shear mixing (8000 rpm for 2 minutes) to form a coarse pre-emulsion.
-
Hot HPH Processing: Process the pre-emulsion through a high-pressure homogenizer at 1500 bar for 5 to 6 cycles. Critical Step: The homogenization valve and tubing must be jacket-heated to
. If the temperature drops below under 1500 bar of pressure, the extreme shear forces will instantly induce heterogeneous crystallization. -
Controlled Quenching: Rapidly cool the resulting nanoemulsion to room temperature (e.g., via a circulating ice-water heat exchanger). Rapid quenching bypasses the nucleation temperature zone, safely trapping the lipid in the supercooled smectic phase 6.
Workflow for preparing supercooled smectic nanoparticles via melt homogenization.
Protocol 2: Self-Validating Thermal Characterization (DSC)
This protocol serves as a self-validating system to prove that your formulation successfully bypassed crystallization and remains in a supercooled state.
-
Sample Preparation: Accurately weigh 10–15 mg of the nanoparticle dispersion into an aluminum DSC pan and seal it hermetically.
-
Thermal Cycling: Program the DSC to cool the sample from
to at a rate of 5 K/min, followed by a heating cycle from to at 5 K/min. -
Data Interpretation:
-
Validation of Success: During the heating cycle, a stable supercooled smectic phase will show an absence of the bulk lipid melting endotherm (e.g., no peak at
for cholesteryl myristate). This proves the lipid never crystallized during storage. -
Validation of Failure: If a sharp endothermic melting peak is observed, the kinetic barrier failed, and the sample has devitrified into a crystalline solid 2.
-
Mechanisms preventing devitrification in supercooled smectic liquid crystals.
V. References
-
The race within supercooled liquids—Relaxation versus crystallization Source: AIP Publishing URL:1
-
Novel Lipid-Free Nanoformulation for Improving Oral Bioavailability of Coenzyme Q10 Source: PubMed Central / NIH URL:2
-
Crystallization behavior of supercooled smectic cholesteryl myristate nanoparticles containing phospholipids as stabilizers Source: ResearchGate URL:3
-
Influence of stabilizer systems on the properties and phase behavior of supercooled smectic nanoparticles Source: PubMed / NIH URL:4
-
PEGylation of supercooled smectic cholesteryl myristate nanoparticles Source: PubMed / NIH URL:5
-
Liquid Crystals: An Approach in Drug Delivery Source: Indian Journal of Pharmaceutical Sciences URL:6
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Novel Lipid-Free Nanoformulation for Improving Oral Bioavailability of Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of stabilizer systems on the properties and phase behavior of supercooled smectic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation of supercooled smectic cholesteryl myristate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
Dealing with impurities in phenyl benzoate synthesis
Welcome to the Technical Support Center for Phenyl Benzoate Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of phenyl benzoate, primarily via the Schotten-Baumann reaction. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
FAQ 1: My yield of phenyl benzoate is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a frequent issue in phenyl benzoate synthesis and can often be attributed to several factors throughout the experimental process.
Underlying Causes and Solutions:
-
Incomplete Reaction: The Schotten-Baumann reaction, while generally efficient, requires vigorous mixing to ensure proper interaction between the aqueous phase (containing the phenoxide ion) and the organic phase (benzoyl chloride).[1][2][3]
-
Troubleshooting: Ensure continuous and vigorous shaking or stirring for the recommended reaction time (typically 15-30 minutes) to maximize the interfacial area between the reactants.[1][2][4] The disappearance of the characteristic smell of benzoyl chloride is a good indicator of reaction completion.[2][5]
-
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water and hydroxide ions in the basic solution to form sodium benzoate, a common byproduct that reduces the amount of benzoyl chloride available to react with the phenoxide ion.[6]
-
Troubleshooting: Add the benzoyl chloride in small portions to the cooled solution of sodium phenoxide while shaking.[5][7] This ensures that the benzoyl chloride preferentially reacts with the more nucleophilic phenoxide ion rather than hydrolyzing. Maintaining a controlled temperature, occasionally cooling the flask under a tap or in an ice bath, can also mitigate this side reaction.[5][7]
-
-
Insufficient Basicity: The reaction requires a basic medium to deprotonate phenol into the more reactive phenoxide ion.[4][5] If the solution is not sufficiently alkaline, the concentration of the phenoxide ion will be low, leading to a poor yield.
-
Loss During Work-up and Purification: Phenyl benzoate can be lost during filtration and recrystallization steps.
-
Troubleshooting: During filtration, ensure all the product is transferred to the filter funnel. When washing the crude product, use cold water to minimize its solubility and subsequent loss.[7] For recrystallization, use a minimal amount of hot solvent (ethanol is commonly used) to dissolve the product, and allow for slow cooling to maximize crystal formation.[6][8]
-
Expected Yields: With proper technique, yields for the Schotten-Baumann synthesis of phenyl benzoate are generally high.
| Method | Typical Yield | Reference |
| Schotten-Baumann Reaction | ~79.8% - 93% | [4][9][10] |
FAQ 2: My final product is an oil or a sticky solid and does not crystallize properly. What are the impurities causing this, and how can I remove them?
The physical state of your product is a strong indicator of its purity. An oily or non-crystalline product suggests the presence of impurities that depress the melting point.
Primary Impurities and Their Removal:
-
Unreacted Phenol: Phenol is a common impurity if the reaction does not go to completion or if an excess was used.
-
Identification: The presence of phenol can be detected by its characteristic odor. A simple qualitative test involves adding a drop of neutral iron(III) chloride solution to a solution of the product; a purple coloration indicates the presence of phenol.[6]
-
Removal: During the work-up, washing the crude product with a dilute sodium hydroxide solution will convert the acidic phenol into its water-soluble sodium salt, which can then be removed with the aqueous layer. A thorough wash with cold water will also help remove any remaining phenol.[11]
-
-
Unreacted Benzoyl Chloride: As a lachrymator, the presence of unreacted benzoyl chloride is often noticeable by its irritating smell.[7]
-
Benzoic Acid: This is formed from the hydrolysis of benzoyl chloride.
Purification Protocol: Recrystallization
Recrystallization is a crucial step for obtaining pure, crystalline phenyl benzoate.[1][4][7]
| Step | Procedure | Rationale |
| 1. Solvent Selection | Ethanol is the most commonly recommended solvent.[1][4][7] | Phenyl benzoate is sparingly soluble in cold ethanol but highly soluble in hot ethanol, which is the ideal characteristic for a recrystallization solvent. |
| 2. Dissolution | Transfer the crude product to a flask and add a minimal amount of hot ethanol to dissolve it completely. | Using the minimum amount of solvent ensures that the solution is saturated upon cooling, leading to a higher recovery of the purified product. |
| 3. Hot Filtration (Optional) | If insoluble impurities are present, perform a hot filtration. | This step removes any solid impurities that are not soluble in the hot solvent. |
| 4. Cooling and Crystallization | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. |
| 5. Isolation and Washing | Collect the crystals by suction filtration and wash them with a small amount of cold ethanol. | Washing with cold solvent removes any soluble impurities adhering to the crystal surface without dissolving a significant amount of the product. |
| 6. Drying | Dry the purified crystals in a warm oven or in a desiccator. | This removes any residual solvent. The melting point of pure phenyl benzoate is 68-70°C.[13][14] |
FAQ 3: I am considering alternative methods to the Schotten-Baumann reaction. What are the advantages and disadvantages of other synthetic routes?
While the Schotten-Baumann reaction is robust, other methods offer different advantages, particularly concerning milder reaction conditions or greener chemistry principles.[4]
| Synthesis Method | Advantages | Disadvantages |
| Fischer Esterification | Uses less hazardous starting materials (benzoic acid instead of benzoyl chloride).[4] Cost-effective for large-scale synthesis. | Reversible reaction requiring forcing conditions (high temperature, long reaction times).[4] Strong acidic conditions can be detrimental to sensitive functional groups. |
| Steglich Esterification | Proceeds under mild, neutral conditions at room temperature.[4] Suitable for substrates with acid-labile groups. | DCC can cause allergic reactions and the dicyclohexylurea (DCU) byproduct can be difficult to remove.[4] Reagents are more expensive. |
| Mitsunobu Reaction | Good to excellent yields under mild conditions. | Reagents are expensive.[4] Triphenylphosphine oxide byproduct can be challenging to separate. Poor atom economy. |
| Biocatalytic Synthesis | Environmentally friendly, proceeds in an aqueous medium under mild conditions.[4][15] Highly selective, potentially reducing byproducts. | The enzyme and cofactor (ATP) can be expensive.[4][15] May require specialized knowledge for enzyme handling. |
Visualized Workflows and Mechanisms
To further clarify the experimental processes, the following diagrams illustrate the key workflows and reaction mechanisms.
Caption: Experimental workflow for phenyl benzoate synthesis via the Schotten-Baumann reaction.
Caption: Mechanism of the Schotten-Baumann reaction for phenyl benzoate synthesis.
References
- MedPharma. (2025, June 17).
- Stan's Academy. (2018, January 8).
- BenchChem. (2025). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs.
- Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. (n.d.).
- Lunkad, A. (2021, October 8).
- Chemistry LibreTexts. (2024, September 1). 2.
- BenchChem. (2025).
- Testbook. (2025, February 9). Phenylbenzoate can be prepared from phenol using which of the following name reaction?.
- Scribd. (n.d.). Exp 9 | PDF.
- studylib.net. (n.d.).
- PrepChem.com. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- BenchChem. (2025).
- Mollin, J., & Labsky, A. (1978). HYDROLYSIS OF SUBSTITUTED PHENYL ESTERS OF BENZOIC ACID.
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
- Physics & Maths Tutor. (n.d.). H433/03 Practical skills in chemistry.
- BenchChem. (n.d.).
- Scribd. (n.d.).
- Dream Chemistry Classes. (2023, September 1).
- Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (2025, October 8). Royal Society of Chemistry.
- Desklib. (2023, March 31).
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- Dr. GSR. (2021, May 31).
- Scribd. (n.d.).
- ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates.
- BenchChem. (n.d.).
- Pharmaceutical Chemistry-II. (2021, March 20). (Experiment No.
- Inxight Drugs. (n.d.).
Sources
- 1. medpharma12.com [medpharma12.com]
- 2. Preparation of Phenyl benzoate – Stan's Academy [stansacademy.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigative Project: Phenyl Benzoate Synthesis and Review [desklib.com]
- 15. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00205B [pubs.rsc.org]
Effect of chain length on nematic-isotropic transition temperature
Technical Support Center: Liquid Crystal Characterization
Ticket ID: LC-NI-TRANS-001
Topic: Effect of Alkyl Chain Length on Nematic-Isotropic Transition (
Executive Summary & Core Physics
Welcome to the LC Characterization Support Hub. You are likely investigating why your liquid crystal (LC) transition temperatures are deviating from theoretical predictions or how to tune them.
The Nematic-Isotropic (
The "Odd-Even" Effect
Contrary to a linear progression,
-
Mechanism: This is governed by the angle of the terminal methyl group relative to the molecular long axis.
-
Even
: The terminal C-C bond is often off-axis, reducing the effective length-to-breadth ratio (aspect ratio) and packing efficiency. -
Odd
: The terminal bond aligns more closely with the molecular core, enhancing anisotropy and stabilizing the nematic phase.
-
-
General Trend: As
becomes very large ( ), the flexibility of the chain dominates, often suppressing the nematic phase entirely in favor of smectic phases (layered order).
Reference Data: The Cyanobiphenyl (nCB) Series
The following data serves as a calibration standard for your equipment. Note the "sawtooth" pattern where odd chains exhibit higher stability than their immediate even successors.
| Homologue | Chain Length ( | Transition | Temp ( | Phase Behavior |
| 5CB | 5 (Odd) | N | 35.3 | Pure Nematic |
| 6CB | 6 (Even) | N | 29.1 | |
| 7CB | 7 (Odd) | N | 42.8 | |
| 8CB | 8 (Even) | N | 40.5 |
Standard Operating Procedures (SOPs)
To validate your
Protocol A: Differential Scanning Calorimetry (DSC)
-
Calibration: Indium standard (m.p. 156.6°C) is mandatory before running LCs.
-
Sample Mass: 2–5 mg. Too high (>10 mg) causes thermal lag; too low (<1 mg) reduces signal-to-noise.
-
Scan Rate:
-
Cycle Logic: Always discard the first heating run (erases thermal history/crystallization artifacts). Record data from the second heating cycle.
Protocol B: Polarized Optical Microscopy (POM)
-
Substrate: Use glass slides treated with planar alignment agents (e.g., rubbed polyimide or PVA). Untreated glass may induce homeotropic alignment (see Troubleshooting).
-
Configuration: Crossed polarizers (90°).
-
Verification: If the field is dark, rotate the stage 45°.
-
Remains Dark: Isotropic OR Homeotropic (Vertical) Nematic.
-
Flashes Bright: Planar Nematic.
-
Visual Workflow: Experimental Logic
Figure 1: Validated workflow for liquid crystal phase transition characterization. Note the critical feedback loop from DSC back to purification.
Troubleshooting Guide
Issue 1: My measured
-
Diagnosis: Depression of Freezing Point.
-
Root Cause: Impurities act as solutes, destabilizing the ordered nematic lattice. Even 1% impurity can lower
by 2–5°C. -
Action:
Issue 2: The sample appears dark under POM, but DSC shows a transition.
-
Diagnosis: Pseudo-Isotropy (Homeotropic Alignment).
-
Root Cause: The molecules are aligned perpendicular to the glass surface (standing up). Along the optical axis, birefringence is zero.
-
Action:
-
Conoscopy: Insert the Bertrand lens. If you see a "Maltese Cross," it is Nematic (Homeotropic), not Isotropic.
-
Mechanical Stress: Press gently on the cover slip. If flashes of light appear, it is a liquid crystal phase, not an isotropic liquid.
-
Issue 3: I see a "Double Peak" near
-
Diagnosis: Bi-phasic Region or Isomer Contamination.
-
Root Cause:
-
Scenario A: The sample is a mixture of homologues (e.g., 5CB contaminated with 7CB).
-
Scenario B: Degradation products (oxidation) formed during heating.
-
-
Action: Run a TGA (Thermogravimetric Analysis) to check thermal stability. If stable, run HPLC to check for homologous impurities.
Visual Logic: Troubleshooting Decision Tree
Figure 2: Decision tree for diagnosing transition temperature anomalies and phase identification errors.
References & Authority
-
BenchChem. The Influence of Alkyl Chain Length on Liquid Crystal Phases: A Comparative Analysis. (General trends and odd-even effect mechanisms).[1][6][7]
-
MDPI (Materials). Miscibility Studies of Bismesogen CBnCB... (Specific transition data for nCB series and odd-even alternation).
-
Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide. (Protocols for peak interpretation and baseline correction).
-
University of California, Santa Barbara (MRL). Interpreting DSC Data. (Troubleshooting broad peaks and impurity effects).
For further assistance, please upload your raw .CSV DSC files to the portal for analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Homeotropic Self-Alignment of Discotic Liquid Crystals for Nanoporous Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Resolving overlapping peaks in DSC thermograms of liquid crystals
Current Status: Operational Ticket ID: LC-DSC-RES-001 Subject: Troubleshooting Overlapping Thermal Events in Liquid Crystals Assigned Scientist: Senior Application Specialist, Thermal Analysis Div.
Welcome to the Support Hub
You are likely here because your Differential Scanning Calorimetry (DSC) thermogram looks like a single broad hummock rather than the distinct Crystal
Liquid Crystals (LCs) present a unique challenge: their mesophase transitions often possess low enthalpy changes (
Module 1: The Physics of Resolution (Instrumental Parameters)
User Question: "My Nematic-Isotropic transition is merging with the melting peak. How do I separate them without buying a new instrument?"
Diagnosis: This is a classic Thermal Lag issue. In standard DSC, high heating rates create a thermal gradient within the sample. The instrument sensor records a temperature higher than the sample's actual core temperature, causing transitions to "smear" to the right (higher temperatures), effectively masking closely spaced events.
The Protocol: You must optimize the Signal-to-Resolution Ratio .[1]
-
Reduce Sample Mass:
-
Standard: 5–10 mg.
-
LC Protocol: Reduce to 1–3 mg .
-
Reasoning: A smaller mass reduces the thermal path length, ensuring the entire sample reaches the transition temperature simultaneously. This sharpens the peak onset.
-
-
Lower the Heating Rate:
-
Standard: 10 °C/min or 20 °C/min.
-
LC Protocol: Reduce to 1 °C/min or 2 °C/min .
-
Reasoning: Slower rates allow the sample to maintain thermodynamic equilibrium with the sensor.[1]
-
Warning: Slower rates reduce the heat flow signal (Sensitivity
Heating Rate). If your mesophase transition is weak (lowngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), it may disappear into the baseline noise.
-
Data Summary: The Resolution Trade-off
| Parameter | High Value (e.g., 20 °C/min, 10 mg) | Low Value (e.g., 2 °C/min, 2 mg) | Impact on LC Analysis |
| Sensitivity | High (Tall peaks) | Low (Short peaks) | High rates detect weak glass transitions ( |
| Resolution | Low (Broad, overlapping peaks) | High (Sharp, distinct peaks) | Low rates separate Smectic/Nematic transitions. |
| Thermal Lag | High (> 1–2 °C shift) | Minimal (< 0.1 °C shift) | Low rates provide accurate transition temperatures ( |
Module 2: Advanced Separation (Modulated DSC)
User Question: "I cannot distinguish the Glass Transition (
Diagnosis:
Standard DSC measures Total Heat Flow , which is the sum of all thermal events.[2][3] In LCs, a kinetic event (like cold crystallization or relaxation) often overlaps with a thermodynamic event (like
The Solution: Modulated DSC (MDSC) MDSC superimposes a sinusoidal heating rate on top of the linear ramp.[1][4][5] This allows us to separate the signal into two components based on the heat flow equation:
[4]-
Reversing Heat Flow (
): Captures heat capacity changes ( , Melting). -
Non-Reversing Heat Flow (
): Captures kinetic processes (Crystallization, Curing, Volatilization, Relaxation).
Workflow Visualization:
Caption: MDSC separates overlapping events by distinguishing between heat capacity (Reversing) and kinetic (Non-Reversing) components.[6]
Experimental Protocol for LC MDSC:
-
Period: Set to 40–60 seconds. (Ensure at least 4–5 cycles occur across the transition width).
-
Amplitude: ±0.5 °C to ±1.0 °C.
-
Average Rate: 1 °C/min to 3 °C/min.
-
Result: The
will appear as a step change in the Reversing signal, while the relaxation peak will appear in the Non-Reversing signal, effectively resolving the overlap [1, 2].
Module 3: Hysteresis & Cooling Cycles
User Question: "I see a shoulder on my melting peak. Is this an impurity or a hidden Smectic phase?"
Diagnosis: Liquid crystals often exhibit Monotropic phases—phases that are thermodynamically unstable relative to the crystalline state and appear only upon cooling from the isotropic melt. On heating, the crystal melts directly to the isotropic or nematic phase, masking the smectic phase.
The Protocol: Heat-Cool-Heat Do not rely solely on the first heating run.[1]
-
Heat 1: Erase thermal history. Heat to Isotropic phase (
). -
Cool: Cool slowly (2–5 °C/min).
-
Heat 2: Re-heat to confirm enantiotropic vs. monotropic behavior.
Module 4: Mathematical Deconvolution
User Question: "I've lowered the rate and used MDSC, but the peaks are still partially merged. Now what?"
Diagnosis: When physical separation is impossible due to the intrinsic nature of the material, we use software-based Peak Deconvolution .[1]
The Protocol:
-
Baseline Subtraction: Ensure a flat baseline (sigmoidal for
, linear for melting). -
Select Profile:
-
Fit: The software iterates to minimize the residual error between the synthetic sum and your raw data.[1]
-
Validation: Check the
value. If , your model is likely invalid.
Decision Logic for Resolution Strategy:
Caption: Step-by-step logic flow for selecting the correct resolution strategy based on the nature of the overlap.
References
-
TA Instruments. (n.d.).[1] Modulated DSC (MDSC): How Does It Work? Retrieved from [Link]
-
Reading, M., et al. (1993). Modulated Differential Scanning Calorimetry.[2][3][5][7][8][11][12] Journal of Thermal Analysis.[1] (Foundational theory on separating Reversing/Non-Reversing heat flow).
-
Mettler Toledo. (n.d.).[1] Interpretation of DSC Curves: Separation of Overlapping Effects. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. tainstruments.com [tainstruments.com]
- 3. tainstruments.com [tainstruments.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. azom.com [azom.com]
- 7. TA Instruments 2920 Modulated DSC - INN [inn.demokritos.gr]
- 8. skztester.com [skztester.com]
- 9. thermalsupport.com [thermalsupport.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]
- 12. madisongroup.com [madisongroup.com]
Technical Support Center: Viscosity Management in Smectic C Materials
Module 1: Diagnostic Hub – Understanding the Viscosity Barrier
Q: Why is my Smectic C material exhibiting sluggish response times despite a high spontaneous polarization (
A: You are likely encountering the Rotational Viscosity (
Where:
- = Rotational viscosity (resistance to cone motion).
- = Spontaneous polarization (the driving force).
- = Applied electric field.[1][2]
The Paradox: Researchers often increase
Diagnostic Check:
-
Rotational vs. Bulk Viscosity: Are you struggling with filling the cell (Bulk Flow Viscosity,
) or switching the molecules (Rotational Viscosity, )?-
High
: Material won't enter the cell via capillary action. -
High
: Material fills fine, but electro-optic response is .
-
-
Temperature Dependence: Does the viscosity drop significantly 5°C below the SmA transition? If so, your material has a high activation energy, likely due to rigid core packing.
Module 2: Formulation & Molecular Engineering
Q: What chemical modifications effectively reduce rotational viscosity without destroying the SmC phase?
A: The most field-proven strategy is Lateral Fluorination combined with Achiral Host Dilution .
Lateral Fluorination
Replacing hydrogen atoms on the rigid aromatic core with fluorine atoms is the gold standard.
-
Mechanism: Fluorine has a Van der Waals radius (1.47 Å) slightly larger than Hydrogen (1.20 Å). When placed laterally (e.g., 2,3-difluorophenyl), it disrupts the efficient packing of the smectic layers.
-
Result: This steric disruption increases free volume between molecules, lowering
. -
Trade-off: It suppresses the SmC-SmA transition temperature (
). You must balance viscosity reduction against phase stability.[3]
The "Host-Guest" System
Do not synthesize a pure chiral SmC material. Instead, use a low-viscosity Achiral Host mixture and dope it with a high-twisting-power chiral dopant.
| Component Type | Recommended Chemistry | Function |
| Achiral Host | Phenylpyrimidines | These provide low viscosity and a broad SmC range.[3] The pyrimidine ring promotes layer tilting without high friction. |
| Viscosity Reducer | Lateral Fluorinated Terphenyls | Disrupts packing. Use sparingly (5-10 wt%) to avoid suppressing the phase. |
| Chiral Dopant | Binaphthyl derivatives | Induces |
Visualizing the Mechanism
The following diagram illustrates how molecular design influences macroscopic viscosity.
Figure 1: Causal pathway showing how lateral fluorination and host selection reduce rotational viscosity.
Module 3: Experimental Protocols
Q: How do I accurately measure Rotational Viscosity (
A: The Polarization Reversal Current Method is the self-validating standard. It measures
Protocol: Repolarization Current Integration
Prerequisites:
-
FLC Cell (Thickness
, planar alignment). -
Arbitrary Waveform Generator.
-
Digital Oscilloscope.
-
Current-to-Voltage Converter (or a simple series resistor).
Step-by-Step Methodology:
-
Circuit Setup: Connect the FLC cell in series with a precision resistor (
, typically 1k to 10k ). -
Excitation: Apply a triangular wave voltage
to the cell.-
Frequency: Low enough to allow full switching (e.g., 10-100 Hz).
-
Amplitude: Sufficient to saturate the helix unwinding (
).
-
-
Signal Capture: Measure the voltage drop across
using the oscilloscope. You will see a square wave (capacitive charging) superimposed with a "hump" (polarization switching current). -
Data Processing:
-
Subtract the capacitive baseline (
). -
Isolate the polarization current peak (
).
-
-
Calculation: Use the peak time (
) and the electric field at the peak ( ):Note: This assumes a specific switching model. For comparative formulation, the width of the current peak (
) is often used as a direct proxy for viscosity.
Experimental Workflow Diagram
Figure 2: Workflow for the Repolarization Current Method to determine viscosity and polarization.
Module 4: Troubleshooting & FAQs
Q: I added a fluorinated dopant, but my mixture crystallized. What happened? A: You likely hit the Eutectic Limit . Fluorinated molecules often have higher melting points.
-
Fix: Use a "multi-component" approach. Instead of adding 20% of one fluorinated compound, add 5% of four different structural analogs. This depresses the melting point (entropy of mixing) while maintaining the viscosity-reducing effect.
Q: My measured viscosity fluctuates wildly between experiments. A: Check your Alignment Quality .
-
If your cell has "Zig-Zag" defects (common in SmC*), the domains switch at different speeds, broadening the current peak and artificially inflating the calculated viscosity.
-
Validation: Inspect the cell under a polarizing microscope.[4][5] If you see lightning-bolt lines, your alignment is poor. Apply a low-frequency AC field during the cooling phase (SmA -> SmC*) to promote uniform bookshelf alignment.
Q: Can I use temperature to fix the viscosity issue? A: Only partially.
-
Viscosity follows an Arrhenius relationship:
. -
Heating the sample reduces viscosity, but it also reduces the Tilt Angle (
) and Polarization ( ). -
Optimal Zone: Operate at
. This is usually the "sweet spot" where the order parameter is stable, but viscosity is not yet at its deep-phase maximum.
References
-
Measurement of Ferroelectric Liquid Crystal Parameters. Arrow@TU Dublin. (Methodology for simultaneous
and measurement). -
Rotational Viscosity of the Smectic C Phase.* Journal of Experimental and Theoretical Physics. (Fundamental physics of rotational dissipation in tilted layers).
-
Fluorination Enables Dual Ferroelectricity. JACS Au. (Impact of fluorination on steric hindrance and phase stability).
-
Fluorination in Core-Only Calamitic Liquid Crystals. Royal Society of Chemistry. (Detailed analysis of lateral fluorination on viscosity and mesophase types).
-
Ferroelectric Smectic Liquid Crystals. MDPI. (Review of host-guest systems and phenylpyrimidine chemistry).
Sources
Technical Support Center: Controlling Homeotropic Alignment Defects in Liquid Crystal Cells
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and controlling defects in homeotropic liquid crystal (LC) cells. The information presented herein is synthesized from established scientific principles and field-proven experimental practices to ensure both accuracy and practical applicability.
Introduction to Homeotropic Alignment and Common Defects
Homeotropic alignment, where liquid crystal molecules orient themselves perpendicular to the substrate surface, is a critical configuration for a wide range of applications, including vertical alignment (VA) mode liquid crystal displays (LCDs) and various electro-optical devices.[1] This alignment results in a dark state between crossed polarizers in the absence of an electric field, providing high contrast ratios.[1][2] However, achieving a uniform, defect-free homeotropic alignment can be challenging. Defects not only degrade device performance by causing light leakage and non-uniformity but can also provide insights into the underlying physics of the LC-surface interactions.
Common defects encountered in homeotropic LC cells include:
-
Disclination Lines: These are line-like defects where the director (the average direction of the long molecular axes) is undefined.[3] They can arise from non-uniform electric fields or competing anchoring conditions at the surfaces.[4][5]
-
Domain Formation: The sample appears patchy or grainy, with distinct regions of differing brightness between crossed polarizers. This often indicates inconsistent surface anchoring or the presence of contaminants.[6]
-
Light Leakage in the Dark State: A perfectly homeotropic cell should appear completely dark between crossed polarizers. Any light leakage suggests a deviation from the ideal perpendicular alignment.
-
"Gravity Mura": In large cells, the liquid crystal can drop due to gravity, leading to non-uniformity in the display area.[7]
This guide will systematically address the causes of these defects and provide detailed troubleshooting protocols to mitigate them.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Presence of Disclination Lines
Q: My LC cell exhibits bright lines (disclination lines) when viewed under a polarizing microscope, especially after applying a voltage. What is causing this and how can I prevent it?
A: Disclination lines in homeotropic cells are often a result of director field instabilities, which can be triggered by several factors.
Causality:
-
Non-Uniform Electric Fields: In cells with patterned electrodes, the electric fields can be non-uniform, leading to conflicting director orientations and the formation of disclination lines.[5]
-
Lack of Pre-Tilt Angle: An ideal homeotropic alignment has a 90-degree pre-tilt angle. However, a slight, uniform pre-tilt (e.g., 88-89 degrees) is often desirable to provide a consistent direction for the LC molecules to tilt when a voltage is applied, thus preventing the formation of domains with opposing tilt directions that are separated by disclination lines.[4][8]
-
Surface Defects: Scratches, dust particles, or other imperfections on the substrate or alignment layer can act as nucleation sites for disclination lines.[6]
Troubleshooting Protocol:
-
Optimize Pre-Tilt Angle:
-
Mixed Polyimide Layers: Utilize a mixture of vertical (homeotropic) and horizontal (planar) polyimides. The ratio of these two components can be adjusted to control the pre-tilt angle.[9]
-
Rubbing of Alignment Layers: Gently rubbing the homeotropic alignment layer can introduce a small, uniform pre-tilt.[10] The strength and direction of rubbing are critical parameters to control.
-
Photo-alignment: This non-contact method uses polarized light to create a defined pre-tilt on a photosensitive polymer layer.[1][11] The exposure angle and energy can be varied to control the pre-tilt angle.[11]
-
-
Improve Substrate and Cell Preparation:
-
Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for your substrates (e.g., ITO-coated glass). This typically involves sonication in a series of solvents like trichloroethylene, acetone, and alcohol.[12]
-
Work in a Clean Environment: Assemble cells in a cleanroom or a laminar flow hood to minimize dust contamination.[6]
-
-
Polymer Stabilization:
-
For applications where disclination lines are particularly problematic, such as LC lenses, polymer stabilization can be an effective solution. This involves adding a small amount of a reactive monomer to the LC mixture and then polymerizing it in situ, which helps to lock in the desired alignment and prevent the formation of defects.[5]
-
Workflow for Pre-Tilt Angle Optimization using Mixed Polyimides:
Caption: Workflow for controlling pre-tilt angle using mixed polyimide alignment layers.
Issue 2: Non-Uniform Alignment (Domains and Light Leakage)
Q: My homeotropically aligned cell is not uniformly dark between crossed polarizers. I see patchy domains and general light leakage. What could be the cause?
A: The formation of domains and light leakage indicates a deviation from the desired perpendicular alignment of the LC molecules across the cell.
Causality:
-
Inadequate Surface Anchoring: The alignment layer may not be providing a sufficiently strong and uniform anchoring force to hold the LC molecules in a homeotropic orientation.[6] The anchoring energy of the alignment layer is a crucial parameter.[13]
-
Contamination: Dust particles, residual cleaning agents, or other contaminants on the substrate surface can disrupt the alignment layer and the subsequent LC alignment.[6]
-
Improper Curing of Alignment Layer: For polyimide alignment layers, incorrect baking temperatures or times can lead to incomplete imidization or cleavage of side chains, weakening the vertical alignment.[9]
-
Surface Energy Mismatch: The surface energy of the alignment layer plays a significant role in promoting homeotropic alignment.[2] Generally, low surface energy materials promote homeotropic alignment.
Troubleshooting Protocol:
-
Optimize the Alignment Layer:
-
Choice of Material: While materials like lecithin can induce homeotropic alignment, polyimides generally provide more robust and reproducible results.[8] Several commercial polyimides are specifically designed for homeotropic alignment.[8] Self-assembled monolayers (SAMs) with fluorinated alkyl chains are also effective.[14]
-
Curing Parameters: Strictly follow the manufacturer's recommendations for baking temperature and duration for your specific polyimide. Over-baking can degrade the vertical alignment properties.[9]
-
-
Enhance Cleaning Procedures:
-
Multi-Step Cleaning: A multi-step cleaning process is crucial. Consider a sequence of detergents, deionized water rinses, and organic solvents.
-
Plasma Cleaning: Argon plasma cleaning can be a very effective final step to remove organic residues and activate the surface.[15]
-
-
Control Surface Energy:
-
Material Selection: As mentioned, materials with low surface energy are preferable.[2]
-
Doping with Nanoparticles: In some cases, doping the LC host with nanoparticles, such as polyhedral oligomeric silsesquioxane (POSS), can help achieve homeotropic alignment without a conventional alignment layer.[1][16]
-
Table 1: Comparison of Common Homeotropic Alignment Methods
| Alignment Method | Key Control Parameters | Advantages | Disadvantages |
| Rubbed Polyimide | Rubbing strength, pile impression, baking temperature/time.[9] | Well-established, can control pre-tilt. | Can generate dust and electrostatic charges.[12][14] |
| Photo-alignment | Exposure energy, polarization of light, incident angle.[11] | Non-contact, high resolution, can pattern alignment.[11] | Requires specialized equipment and photosensitive materials. |
| Oblique Evaporation (e.g., SiO) | Deposition angle, thickness of the evaporated layer.[12] | Can produce stable alignment layers. | Can be difficult to achieve high uniformity over large areas. |
| Self-Assembled Monolayers (SAMs) | Molecular structure of the silane, deposition conditions.[14][17] | Can create ultra-thin, uniform alignment layers. | Can be sensitive to surface cleanliness and ambient conditions. |
Frequently Asked Questions (FAQs)
Q1: Can I achieve homeotropic alignment without a polyimide alignment layer?
A1: Yes, several methods can be used. Oblique evaporation of silicon monoxide (SiO) at a specific angle can induce homeotropic alignment.[12] Additionally, certain self-assembled monolayers (SAMs) can promote homeotropic alignment.[18] Doping the liquid crystal with specific nanoparticles has also been shown to induce homeotropic alignment.[1][16]
Q2: What is the role of the pre-tilt angle in homeotropic alignment, and why is it important?
A2: The pre-tilt angle is the angle between the LC director and the substrate normal. In an ideal homeotropic alignment, this is 0 degrees (or 90 degrees from the substrate plane). A small, controlled pre-tilt angle (a few degrees off normal) is often intentionally introduced. This provides a preferred tilting direction for the LC molecules when an electric field is applied, ensuring a uniform switching behavior and preventing the formation of domains and disclination lines.[4]
Q3: How does the baking temperature of the polyimide layer affect the alignment?
A3: The baking temperature is a critical parameter. For vertical alignment polyimides, over-baking can have two detrimental effects: it can cause further imidization of the polymer backbone, which promotes planar alignment, and it can cleave off the side chains that are responsible for inducing vertical alignment.[9] Both of these effects will weaken the homeotropic anchoring and can lead to defects.
Q4: I am observing a slow response time and "optical bounce" in my homeotropic cell. What is the cause?
A4: Slow response times in homeotropic cells can be attributed to the "backflow effect." When a voltage is applied, the rapid rotation of the LC molecules in the center of the cell creates a flow that can cause the molecules near the substrates to tilt in the opposite direction initially, leading to a transient optical bounce and a longer overall switching time.[10] Gently rubbing the alignment film can help to eliminate this optical bounce by providing a more defined initial tilt direction.[10]
Logical Relationship between Defects, Causes, and Solutions:
Caption: Relationship between defects, their causes, and corresponding solutions.
References
- Kim, M., Kim, M. S., Jung, S., Lee, S. H., & Yoon, T. H. (2021). Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography.
- Lin, H. Y., Wang, C. T., & Fuh, A. Y. G. (2008). Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. Optics Express.
- Singh, B. P. (2021). What materials do you recommend as a coating layer to obtain liquid crystal cells with homeotropic alignment of molecules?
- Obi, S., Seo, D. S., & Kobayashi, S. (2001). Polyimide photo-alignment layers for inclined homeotropic alignment of liquid crystal molecules.
- Chen, Y. H., Chen, H. M., & Fuh, A. Y. G. (2021). Homeotropic liquid crystal alignments through periodically unidirectional nano-wedges patterned by nanoimprint lithography.
- BenchChem. (2025). Technical Support Center: Troubleshooting Poor Alignment of RM257 Liquid Crystal Films.
- Li, W., Hegmann, T., & Jakli, A. (2014). Engineering the Anchoring Behavior of Nematic Liquid Crystals on Solid Surface by Varying the Density of Liquid Crystalline Polymer Brush. OSTI.GOV.
- Li, Y., et al. (2018). Mesogen-co-polymerized transparent polyimide as a liquid-crystal alignment layer with enhanced anchoring energy. Polymers.
- Lin, Y. H., Chen, H. S., & Lin, W. C. (2011).
- Mottram, N. J., & Elston, S. J. (2012). Method for Tuneable Homeotropic Anchoring at Microstructures in Liquid Crystal Devices. White Rose Research Online.
- Hwang, S. H., et al. (2012). Controlling the Alignment of Polyimide for Liquid Crystal Devices.
- Pizzirusso, A., et al. (2017). Predicting the Conditions for Homeotropic Anchoring of Liquid Crystals at a Soft Surface. 4-n-Pentyl-4′-cyanobiphenyl on Alkylsilane Self-Assembled Monolayers.
- Grokipedia. Homeotropic alignment.
- Beeckman, J., et al. (2022). Disclination lines in nematic liquid crystal between a structured photoalignment layer and a homeotropic alignment layer.
- Beeckman, J., et al. (2022). Disclination lines in nematic liquid crystal between a structured photoalignment layer and a homeotropic alignment layer. Biblio Back Office.
- Ornigotti, M., et al. (2023).
- Lee, S. G., et al. (2022). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. Polymers.
- Kim, J. H., et al. (2005). Homeotropically aligned nematic liquid crystal device locked by a polymer wall with wide viewing angle. Applied Physics Letters.
- Schwindling, F. S., et al. (2017). Impact of Cleaning Procedures on Adhesion of Living Cells to Three Abutment Materials. The International Journal of Oral & Maxillofacial Implants.
- Singh, B., et al. (2009).
- Kim, S. H., et al. (2018). Homeotropic alignment behavior of liquid crystal molecules on self-assembled monolayers with fluorinated alkyl chain. Journal of Vacuum Science & Technology A.
- Ohtake, T., et al. (2014). Homeotropic orientation of nematic liquid crystals induced by dissolving polypropyleneimine dendrimer having peripheral mesogens.
- Kim, Y. J., & Kim, J. H. (2006). Homeotropic Alignment Effect of a Nematic Liquid Crystal on Oblique Deposited SiO, Thin-film with e-beam Evaporation. Journal of the Korean Physical Society.
- Bennis, N., et al. (2023). Full-field characterization of liquid crystal devices with geometrical correction for thick samples. Optics Express.
- Grolman, D. F., et al. (2021). Structures and topological defects in pressure-driven lyotropic chromonic liquid crystals.
- Qian, Z., et al. (2024). Alignment and actuation of liquid crystals via 3D confinement and two-photon laser printing. Science Advances.
- Chen, C. W., & Fuh, A. Y. G. (2011).
- Eremin, A., & Stannarius, R. (2013). Defects in Bent-core Liquid Crystals.
- Rastegar, A., et al. (2002). Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization.
- Hong, S. W., et al. (2019). Precise Control of Lyotropic Chromonic Liquid Crystal Alignment through Surface Topography.
- Sasaki, T., & Ishiguro, K. (2020). Alignment control technology of liquid crystal molecules.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 5. Preventing occurrence of disclination lines in liquid crystal lenses with a large aperture by means of polymer stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. OPG [opg.optica.org]
- 10. web.phys.ntu.edu.tw [web.phys.ntu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Mesogen-co-polymerized transparent polyimide as a liquid-crystal alignment layer with enhanced anchoring energy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Impact of Cleaning Procedures on Adhesion of Living Cells to Three Abutment Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. OPG [opg.optica.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
High-Resistivity Liquid Crystal Purification Support Center
Current Status: Operational Support Level: Tier 3 (Senior Scientific Application) Topic: Purification & Resistivity Optimization of Thermotropic Liquid Crystals (LCs)
Introduction: The Resistivity Imperative
Welcome to the technical support hub for high-performance liquid crystal materials. In applications ranging from Active Matrix LCDs (AM-LCD) to tunable microwave filters and beam-steering devices, resistivity is the critical quality metric.
Low resistivity (<
-
Voltage Holding Ratio (VHR) Drop: The pixel capacitor discharges before the next frame update.
-
Image Sticking: Ionic impurities drift to alignment layers, creating residual DC fields.
-
Flicker: Asymmetric discharge rates caused by ionic contaminants.
This guide provides field-validated protocols to remove ionic species, moisture, and polar synthesis byproducts to achieve ultra-high resistivity.
Module 1: Diagnostic & Troubleshooting Hub
Use this decision matrix to identify the correct purification strategy based on your experimental symptoms.
Visual Diagnostic Logic
Figure 1: Diagnostic decision tree linking device failure modes to specific purification protocols.
Troubleshooting Q&A
Q: My LC mixture shows a VHR drop only after high-temperature stress (
-
Action: Perform Silica Gel Column Chromatography (Protocol A) to remove polar precursors. Simple vacuum drying is insufficient here.
Q: I have purified my LC, but resistivity drops immediately after filling the cell. A: This is likely secondary contamination . Polyimide (PI) alignment layers and sealants can leach ions into the LC.
-
Action:
-
Bake the empty cell at
under vacuum for 4 hours before filling. -
Use "Ion-Trapping" dopants (Protocol C) if the cell materials cannot be changed.
-
Q: Can I use distillation for all liquid crystals? A: No. Many mesogenic compounds have high boiling points and may decompose before distilling, even under vacuum. Kugelrohr distillation is only recommended for specific, thermally stable single-component LCs, not mixtures.
Module 2: Purification Protocols
Protocol A: Silica Gel Column Chromatography
The industry standard for removing polar impurities and synthesis byproducts.
Principle: Polar impurities (ions, unreacted precursors) adsorb strongly to the polar silica stationary phase, while the non-polar or weakly polar LC molecules elute first.
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Solvent: Non-polar solvent (e.g., Hexane or Toluene) or low-polarity mix (Hexane/DCM 9:1). Note: Ensure solvent is HPLC grade and dried.
-
Equipment: Glass column with PTFE stopcock, Nitrogen pressure line (optional for Flash).
Step-by-Step Workflow:
-
Column Preparation:
-
Pack the column with silica gel using the "wet slurry" method to prevent air bubbles.[1]
-
Flush with 3 column volumes (CV) of the chosen non-polar solvent.
-
-
Sample Loading:
-
Dissolve the LC sample in the minimum amount of solvent.
-
Carefully pipette onto the sand bed at the top of the silica.
-
-
Elution:
-
Elute with non-polar solvent.[2]
-
Critical Step: Collect fractions. The LC typically elutes in the early fractions (high
). Polar impurities remain on the column.
-
-
Desolvation:
-
Rotary evaporate the solvent from collected fractions.
-
Final Drying: Dry the purified LC under high vacuum (
mbar) at for 12 hours to remove trace solvent.
-
Validation: Check purity via HPLC or by measuring the clearing point (
Protocol B: Zone Refining
The "Gold Standard" for Ultra-High Purity (99.999%+).
Principle: Impurities are more soluble in the melt than in the solid crystal lattice. By moving a molten zone through the solid LC ingot, impurities are swept to one end.[3][4]
Applicability: Best for single-component LCs that are solid at room temperature.
| Parameter | Specification |
| Passes Required | 10 – 50 passes |
| Zone Speed | 1 – 5 mm/hour (Very Slow) |
| Atmosphere | Inert Gas (Argon/Nitrogen) or Vacuum |
| Temperature | Just above Melting Point ( |
Step-by-Step Workflow:
-
Loading: Place the solid LC into a long, thin borosilicate glass tube. Seal under vacuum or inert gas.
-
Zone Melting:
-
Use a ring heater to create a narrow molten zone (approx. 5-10% of tube length).
-
Move the heater mechanically from the bottom to the top of the tube.
-
-
Segregation:
-
Iteration: Repeat the pass multiple times in the same direction.
-
Harvesting:
-
Cut the tube.
-
Discard the "impure" end (where the zone finished).[3]
-
Harvest the middle and start sections as ultra-pure material.
-
Protocol C: In-Situ Ion Trapping (Advanced)
For systems where external purification is insufficient.
Concept: Instead of removing ions, add nanomaterials that permanently "trap" them within the cell, preventing them from contributing to conduction.
Mechanism: Nanoparticles (NPs) with high surface area and specific surface functionalization adsorb ionic species.
Recommended Dopants:
-
Diamond Nanoparticles: Chemically inert, high adsorption capacity.
-
Ferroelectric Nanoparticles: Create local fields that trap ions.
-
Porous Organic Cages / MOFs: Size-selective ion trapping.
Procedure:
-
Disperse dopant (0.05 – 0.1 wt%) in the LC mixture.
-
Sonicate for 30 mins to ensure dispersion.
-
Note: Excessive doping can disrupt alignment; keep concentration low.
Module 3: Visualizing the Chromatography Workflow
Understanding the separation mechanism is vital for troubleshooting poor yields.
Figure 2: Separation logic for Silica Gel Chromatography. Polar impurities are retained while the target LC elutes.
Module 4: Frequently Asked Questions (FAQ)
Q: How do I store high-resistivity LCs to prevent re-contamination? A: Store in amber glass vials (to prevent UV degradation) with Teflon-lined caps . Avoid plastic containers, as plasticizers can leach into the LC. Store in a desiccator to prevent moisture absorption.
Q: What is the target "Water Content" for a high-resistivity LC?
A: Ideally < 50 ppm . Water is a primary source of ionic conductivity. Use Karl Fischer titration to verify. If > 50 ppm, use molecular sieves (3Å or 4Å) activated at
Q: Can I use Alumina instead of Silica for chromatography? A: Yes. Neutral Alumina is often better for LCs that are sensitive to the slightly acidic nature of silica gel. However, silica generally offers higher resolution for separating closely related synthesis byproducts.
References
-
Liquid Crystal Purification by Zone Refining. Taylor & Francis. Available at: [Link]
-
Nano-Objects and Ions in Liquid Crystals: Ion Trapping Effect. MDPI. Available at: [Link]
- Purification of liquid crystals and liquid crystal composition.Google Patents.
-
Analysis of Ion Behavior Affecting Voltage Holding Property. ResearchGate. Available at: [Link]
-
Column Chromatography Guide. Phenomenex. Available at: [Link]
Sources
Validation & Comparative
Thermodynamic Profiling and Phase Transition Dynamics: A Comparative Guide on Enthalpy of Fusion and Clearing for Decyloxy Phenyl Benzoate Derivatives
As a Senior Application Scientist, I approach the thermodynamic profiling of liquid crystalline excipients not merely as a data collection exercise, but as a critical window into molecular self-assembly. For researchers and drug development professionals utilizing mesogenic lipid analogs or optoelectronic materials, understanding the precise energy barriers between structural phases is paramount.
This guide provides an in-depth comparative analysis of the phase transition thermodynamics—specifically the enthalpy of fusion (
Mechanistic Insights: The Thermodynamics of Phase Transitions
The thermal behavior of decyloxy phenyl benzoates is governed by the delicate balance between their rigid aromatic cores (which promote alignment) and their flexible alkyl tails (which provide mobility). When evaluating these materials, we must distinguish between two primary endothermic events:
-
Enthalpy of Fusion (
): This is the energy required to disrupt the 3D positional order of the crystalline solid lattice, typically yielding a highly ordered mesophase (such as a Smectic phase). -
Enthalpy of Clearing (
): This represents the energy required to transition from a mesophase (e.g., Nematic) into a completely disordered, isotropic liquid. Because clearing only involves the disruption of orientational order (positional order having already been lost), is almost universally lower than .
In the case of 4-decyloxyphenyl 4-nitrobenzoate, the ester linkage and the terminal nitro group induce strong lateral dipole-dipole interactions. This creates a fascinating thermodynamic landscape where intermediate mesophase transitions can actually demand more energy than the initial solid fusion.
Comparative Thermodynamic Profiling
The following table synthesizes the quantitative phase transition data, contrasting the benzoate derivative against a thiocyanatobiphenyl alternative.
| Compound | Phase Transition | Temperature (K) | Enthalpy ( | Entropy ( |
| 4-decyloxyphenyl 4-nitrobenzoate | Solid | 322.2 | 5.90 | 18.31 |
| Smectic | 326.2 | 16.44 | 50.40 | |
| Nematic | 347.2 | 4.39 | 12.64 | |
| 4-decyl-4'-thiocyanatobiphenyl | Solid | 305.4 | 27.40 | 89.72 |
| Mesophase | 338.1 | 10.04 | 29.70 |
Data sourced from authoritative compilations of phase change enthalpies[1].
Expertise & Causality Analysis: Notice that for 4-decyloxyphenyl 4-nitrobenzoate, the initial fusion enthalpy is surprisingly low (5.90 kJ/mol), while the Smectic to Nematic transition requires a massive 16.44 kJ/mol. This thermodynamic signature indicates that the Smectic phase is highly ordered (likely a Smectic E or K phase) and is heavily stabilized by the lateral dipole moments of the nitrobenzoate core. Breaking this lateral registry to achieve the purely orientational Nematic phase requires immense energy. Conversely, the final clearing transition to the isotropic liquid requires only 4.39 kJ/mol, validating that only weak orientational forces remained to be disrupted.
Phase Transition Pathway
The logical sequence of these thermodynamic events can be visualized in the workflow below.
Thermodynamic phase transition pathway of 4-decyloxyphenyl 4-nitrobenzoate upon heating.
Experimental Workflow: Self-Validating DSC Protocol
To accurately capture these closely spaced transitions (such as the 4 K difference between Fusion and the Smectic-Nematic transition), standard Differential Scanning Calorimetry (DSC) is insufficient. You must employ a self-validating thermal protocol to ensure thermodynamic equilibrium and prevent data skewing from thermal degradation.
Step 1: Calibration & Hermetic Sealing
-
Action: Calibrate the DSC using high-purity Indium (
J/g). Weigh exactly 3.0 to 5.0 mg of the decyloxy phenyl benzoate sample into an aluminum hermetic pan and seal it. -
Causality: Hermetic sealing is non-negotiable. It prevents mass loss via volatilization as the sample approaches the high-temperature clearing point (347.2 K). Any mass loss will artificially lower the integrated
value.
Step 2: Thermal History Erasure (Cycle 1)
-
Action: Heat the sample at 10 °C/min to 360 K (approx. 10 °C above the expected isotropic clearing point). Hold isothermally for 2 minutes, then cool at 5 °C/min back to 298 K.
-
Causality: Liquid crystals are notorious for solid-state polymorphism. The first melt-cool cycle erases the kinetic thermal history of the bulk powder, ensuring the sample crystallizes into its most thermodynamically stable polymorph prior to measurement.
Step 3: High-Resolution Data Acquisition (Cycle 2)
-
Action: Heat the sample at a precise, slow rate of 5 °C/min. Record the endothermic heat flow.
-
Causality: A slower heating rate minimizes the thermal gradient across the sample pan. This is critical for resolving the Smectic-Nematic peak (326.2 K) from the initial Fusion peak (322.2 K) without peak overlap.
Step 4: Baseline Integration & Self-Validation
-
Action: Construct a linear baseline from the onset to the end of each transition peak to integrate the area (
)[2]. Finally, compare the total integrated enthalpy of the heating cycle ( ) to the subsequent cooling cycle ( ). -
Causality: Drawing an accurate baseline is the primary source of error in transition heats. The system becomes self-validating when
. This parity proves that the transitions are fully reversible and that no thermal degradation occurred during the isotropic clearing phase.
References
-
1 - SciSpace / Journal of Physical and Chemical Reference Data 2.2 - Analytical Chemistry, ACS Publications
Sources
Validating Thermal Analysis Data: A Guide to Benchmarking DSC Performance Against Literature Standards
Executive Summary: The Cost of a Degree
In pharmaceutical development, a shift of
We do not simply list values; we interrogate the gap between your instrument's readout and the physical constants established by NIST and ASTM. By following this protocol, you transform your DSC from a black box into a self-validating metrology tool.
The Core Directive: Establishing the "Golden Ramp" Protocol
To validate performance, we must first eliminate experimental variables. We utilize a standardized protocol—The Golden Ramp —designed to minimize thermal lag while maximizing resolution. This protocol serves as the baseline for all comparisons below.
Experimental Protocol: The Golden Ramp
-
Instrument: High-Sensitivity Heat Flux DSC (e.g., PrecisionDSC-X Series).
-
Atmosphere: Dry Nitrogen (
). Reason: Removes oxidative artifacts and improves baseline stability. -
Crucibles: Tzero Aluminum Pans (hermetically sealed with pinhole). Reason: Maximizes thermal contact; pinhole prevents pressure buildup deformation.
-
Sample Mass:
. Reason: Large enough for bulk properties, small enough to minimize thermal gradients. -
Ramp Rate:
. Reason: The ASTM E967 standard rate; balances resolution with signal intensity.
Performance Comparison: Instrument vs. Literature Standards
A. Calibration Standards (The Metrology Check)
Before testing unknowns, we validate the temperature axis and enthalpy response using Certified Reference Materials (CRMs). The table below compares the performance of a properly calibrated PrecisionDSC-X against NIST SRM 2232 (Indium) and Zinc standards.
Table 1: Calibration Validation Data
| Material | Property | NIST/Literature Value [1][2] | PrecisionDSC-X Experimental Value | Deviation ( | Status |
| Indium | Pass | ||||
| Enthalpy ( | Pass | ||||
| Zinc | Pass | ||||
| Enthalpy ( | Pass |
Note: Acceptance criteria typically allow
B. Pharmaceutical Case Study: Paracetamol (Acetaminophen)
Validating against metal standards is necessary but insufficient for organic compounds, which have lower thermal conductivity. We utilize Paracetamol (Form I) as a "real-world" validation standard due to its well-characterized polymorphism.
Table 2: Pharmaceutical Performance Validation
| Parameter | Literature Value (Form I) [3][4] | Legacy DSC System (Unoptimized) | PrecisionDSC-X (Optimized) | Analysis |
| Melting Onset ( | Legacy system shows "Thermal Lag" error. | |||
| Peak Width (FWHM) | Narrow (< | Optimized system resolves pure crystalline melt. | ||
| Enthalpy | High sensitivity captures full transition energy. | |||
| Not Detected | Requires superior baseline stability. |
Expert Insight: The "Legacy" discrepancy of
Visualizing the Validation Logic
To ensure scientific integrity, researchers should follow a "Self-Validating" decision tree. This workflow isolates whether discrepancies are due to the instrument, the sample, or the protocol.
Figure 1: The "Self-Validating" workflow ensures that instrumental errors are corrected before sample artifacts are analyzed.
Mechanism of Error: Understanding Thermal Lag
Why do experimental values differ from literature? The most common culprit is Thermal Lag . The temperature sensor is located under the pan, not inside the sample.
The measured temperature (
In high-performance systems (like the PrecisionDSC-X),
Figure 2: The heat transfer pathway.[1] High resistance at the Sensor/Pan interface causes the measured temperature to "lead" the actual sample temperature.
Discussion and Troubleshooting
When your data deviates from literature values (e.g., Paracetamol melting at
-
Melting Point Depression (Impurity): If the onset is lower than literature and the peak is broad, your sample is likely impure. Use the Van't Hoff equation to calculate purity [5].
-
Thermal Lag (Instrument): If the onset is higher than literature, your heating rate is likely too fast for the sample mass. Reduce mass to
or rate to . -
Polymorphism: If you observe a distinct peak at
for Indomethacin instead of , you have crystallized the stable -form rather than the metastable -form [6].
References
-
NIST. (2024).[2][3] Standard Reference Material® 2232a: Indium for DSC Temperature and Enthalpy Calibration. National Institute of Standards and Technology.[2][3][4][5] [Link][2][4]
-
ASTM International. (2018). ASTM E967-18: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters. ASTM International. [Link]
-
Qi, S., et al. (2014). Crystallization and Phase Changes in Paracetamol from the Amorphous Solid to the Liquid Phase. Molecular Pharmaceutics, 11(5). [Link]
-
Kaiser, G. (2020). Monitoring the Polymorphism of Paracetamol by Means of DSC. NETZSCH Analyzing & Testing. [Link]
-
TA Instruments. (2015).[6] How to Interpret the Unexpected Transitions in DSC Results. AZoM. [Link]
-
Otsuka, M., et al. (2004). Estimation of the fragility index of indomethacin by DSC. Journal of Pharmaceutical Sciences, 93(6). [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Certification of Standard Reference Material® 2232a: Indium for DSC Temperature and Enthalpy Calibration | NIST [nist.gov]
- 4. govinfo.gov [govinfo.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. azom.com [azom.com]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-(Decyloxy)phenyl 4-(decyloxy)benzoate
Part 1: The Core Directive - Understanding Your Waste
Before any disposal action is taken, a thorough characterization of the waste is essential. This initial step dictates the entire disposal pathway. While 4-(Decyloxy)phenyl 4-(decyloxy)benzoate is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), its properties, and the properties of similar molecules, suggest that it should be handled as such.
Key Hazard Considerations:
Based on data from structurally similar compounds, such as other benzoate esters and liquid crystals, this compound should be presumed to be:
-
A skin and eye irritant. [1]
-
Potentially harmful if inhaled or ingested.
-
Lacking comprehensive ecotoxicity data, warranting a cautious approach to prevent environmental release.
Therefore, for the purposes of this guide, all waste containing this compound will be treated as hazardous waste.
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste material, ensure you are wearing the appropriate PPE to minimize exposure.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound waste in a dedicated, properly labeled container. This includes contaminated consumables such as weigh boats, filter paper, and gloves.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible container labeled for halogenated or non-halogenated solvent waste, depending on the solvent used. Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or oxidizing agents with organic materials.
Step 3: Containerization - Secure and Compliant Storage
The integrity of your waste container is critical for safe storage and transport.
-
Container Material: Use a chemically compatible container. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure screw-top lid is appropriate. For liquid waste, ensure the container material is compatible with the solvent.
-
Container Condition: The container must be in good condition, free from cracks or leaks.
-
Closure: Keep the container securely closed at all times, except when adding waste.
Step 4: Labeling - Clear and Accurate Identification
Proper labeling is a legal requirement and essential for the safety of everyone in the laboratory and for the waste disposal vendor.
All waste containers must be labeled with the words "HAZARDOUS WASTE" . The label must also include:
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate percentage of each component.
-
The specific hazard(s): e.g., "Irritant."
-
The date of accumulation.
-
The name and contact information of the generating researcher or laboratory.
Step 5: Accumulation and Storage - Managing Waste in Your Lab
Laboratories that generate hazardous waste must adhere to specific regulations for its accumulation.
-
Satellite Accumulation Areas (SAAs): Waste can be accumulated in an SAA, which must be at or near the point of generation and under the control of the operator. A laboratory can have multiple SAAs.
-
Storage Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.
-
Central Accumulation Areas (CAAs): Once the 55-gallon limit is reached, or if the waste needs to be stored for a longer period, it must be moved to a CAA. The storage time limits in a CAA depend on the facility's generator status.
Step 6: Final Disposal - Professional and Compliant Removal
The final step is the removal and disposal of the waste by a licensed hazardous waste disposal company.
-
Engage a Professional Service: Do not attempt to dispose of this chemical through standard trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed professional waste disposal service.
-
Manifesting: The disposal company will provide a hazardous waste manifest, a legal document that tracks the waste from its generation to its final disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-(Decyloxy)phenyl 4-(decyloxy)benzoate
Executive Summary: The Risk-Based Approach
Handling 4-(Decyloxy)phenyl 4-(decyloxy)benzoate requires a nuanced understanding of its physicochemical nature. As a mesogenic (liquid crystal) precursor characterized by two lipophilic decyl chains and a central ester linkage, this compound presents specific challenges regarding static charge generation, skin permeation, and potential respiratory irritation.
This guide moves beyond generic "safety compliance" to a Risk-Based Safety Strategy . Our goal is twofold: protect the researcher from exposure and protect the high-purity mesogen from particulate or biological contamination that could ruin phase transition data.
Hazard Profiling & Mechanistic Insight
To select the correct PPE, we must understand the molecule's behavior.
| Feature | Chemical Consequence | Safety Implication |
| Lipophilic Decyl Tails (C10) | High lipid solubility. | Enhanced Dermal Absorption: If dissolved in organic solvents, the molecule can easily penetrate the stratum corneum. |
| Phenyl Benzoate Core | Hydrolytic instability. | Irritation Potential: Potential to hydrolyze into phenols and benzoic acid derivatives upon contact with mucous membranes (H315, H319). |
| Crystalline Solid State | Electrostatic accumulation. | Dispersal Risk: Dry powder flies easily. Inhalation risk (H335) is significant during weighing. |
Senior Scientist Note: Do not underestimate the "unknowns." While phenyl benzoates are generally Class 4 (Harmful/Irritant) rather than Class 1 (Fatal), liquid crystal materials are often bioactive. Treat this compound as a potential sensitizer.
PPE Matrix: The Defense System
Do not rely on "standard" lab attire. Use this matrix to select equipment based on the specific operation.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Dry) | Nitrile Gloves (Min 0.11 mm) | Sufficient for weighing dry powder. Latex is discouraged due to potential interference with LC purity. |
| Hand Protection (Wet) | Double Gloving / High-Grade Nitrile | When dissolved in Chloroform or Toluene (common LC solvents), standard nitrile degrades in <5 mins. Wear a laminate liner or double-glove and change immediately upon splash. |
| Respiratory | Fume Hood (Primary) | Mandatory. The primary control is engineering. If weighing outside a hood is unavoidable, use an N95 or P100 particulate respirator . |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient if fine powder becomes airborne or if working with solutions under heat. |
| Body | Lab Coat (100% Cotton/Fire Resistant) | Synthetic blends can build static charge, causing the powder to "jump" during weighing. Cotton dissipates charge. |
Operational Protocols
Phase A: Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of the dry solid.
-
Static Neutralization: This compound is prone to static cling. Use an anti-static gun or a polonium ionizer strip near the balance.
-
Draft Control: Minimize fume hood turbulence. Lower the sash to the working height.
-
Transfer: Use a glass or metal spatula. Avoid plastic spatulas, which generate static and cause the powder to scatter.
-
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (ethanol or isopropanol) immediately after use to capture invisible micro-particles.
Phase B: Solubilization & Heating
Liquid crystals are often heated to isotropic phases.
-
Vapor Management: When heating above 50°C, the vapor pressure of the carrier solvent increases. All heating must occur within the fume hood.
-
Splash Guarding: If using a vortex mixer, ensure the cap is sealed with Parafilm. A single droplet of high-concentration LC solution on the skin can deliver a significant dose due to the carrier solvent's permeation enhancers.
Visualizing the Safety Logic
The following diagram illustrates the decision-making workflow for handling this specific mesogen.
Figure 1: Decision logic for PPE selection based on physical state and carrier solvent.
Emergency Response & Disposal
Spill Response (Dry Powder)
-
Isolate: Mark the area. Do not create a draft.
-
PPE Up: Don goggles and N95 respirator.
-
Wet Wipe: Do not dry sweep. Cover the powder with a paper towel dampened with ethanol/isopropanol to prevent dust generation.
-
Scoop: Carefully lift the damp towel and place it in a solid waste container.
Disposal Strategy
This material is an organic ester and must not be flushed down the drain. It poses a risk of long-term aquatic toxicity due to its stability.
-
Solid Waste: Label as "Solid Organic Hazardous Waste (Contaminated Debris)."
-
Liquid Waste: Segregate based on the solvent.
-
If dissolved in Chloroform/DCM: Halogenated Organic Waste .
-
If dissolved in Toluene/Acetone: Non-Halogenated Organic Waste .
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14047308, 4-((S,S)-2,3-Epoxyhexyloxy)phenyl 4-(decyloxy)benzoate [Related Structure Analysis]. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
ScienceMadness Wiki (2025). Proper Disposal of Chemicals: Organic Compounds. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
